molecular formula C14H12ClN5 B6443365 N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine CAS No. 2640934-27-4

N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Numéro de catalogue: B6443365
Numéro CAS: 2640934-27-4
Poids moléculaire: 285.73 g/mol
Clé InChI: LWVGIKHJBPTVKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is a trisubstituted purine derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of molecules known as "privileged scaffolds" for developing tyrosine kinase inhibitors (TKIs) . Its core structure is designed to mimic key features of known inhibitors, making it a valuable tool for investigating new therapeutic agents, particularly against hematological malignancies. The molecular design incorporates a 4-chlorophenyl group at the 6-position and a cyclopropyl group at the 9-position of the purine ring system. Research on analogous compounds indicates that the nature of the substituent at the N-9 position, such as a cyclopropyl group, is critical for optimizing hydrophobic interactions within the ATP-binding pocket of target kinases . Furthermore, the N-7 atom of the purine core in such structures is known to form essential hydrogen bonds with kinase residues, which helps stabilize the inhibitor-enzyme complex and is a key requirement for obtaining potent inhibitory activity . This compound is intended for non-human research applications only. It is specifically designed for use in in vitro studies to explore the inhibition of oncogenic kinases, structure-activity relationships (SAR), and the molecular mechanisms of cell proliferation in diseases such as leukemia. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can use this chemical to study the downstream signaling pathways of specific kinases and to evaluate its cytotoxic effects on cancer cell lines.

Propriétés

IUPAC Name

N-(4-chlorophenyl)-9-cyclopropylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5/c15-9-1-3-10(4-2-9)19-13-12-14(17-7-16-13)20(8-18-12)11-5-6-11/h1-4,7-8,11H,5-6H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVGIKHJBPTVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Biological activity profile of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity profile of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine , a synthetic purine derivative characterized by its specific N9-cyclopropyl and N6-(4-chlorophenyl) substitution pattern. This compound represents a critical scaffold in chemical biology, functioning primarily as a cytokinin antagonist in plant systems and a kinase inhibitor in mammalian models.

Executive Summary

N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine (also referred to as 9-cyclopropyl-N6-(4-chlorophenyl)adenine ) is a synthetic small molecule belonging to the class of N6-substituted-9-substituted adenines . Unlike natural cytokinins (e.g., Kinetin, Zeatin) which promote cell division, this compound acts as a potent anticytokinin or cytokinin antagonist . By competitively binding to cytokinin receptors (such as CRE1/AHK4 in Arabidopsis) without triggering the downstream phosphorelay, it arrests cell cycle progression in plant tissues. In mammalian contexts, the scaffold exhibits ATP-competitive inhibition against specific kinases, particularly Cyclin-Dependent Kinases (CDKs) , making it a valuable probe for studying cell cycle regulation and signal transduction.

Chemical Identity & Physicochemical Properties[1]

PropertySpecification
Systematic Name N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine
Common Class 9-Cyclopropyl-N6-aryladenine; Purine Anticytokinin
Molecular Formula C₁₄H₁₂ClN₅
Molecular Weight 285.73 g/mol
Core Scaffold 9H-Purine
Key Substituents N6: 4-Chlorophenyl (hydrophobic, electron-withdrawing)N9: Cyclopropyl (steric bulk, metabolic stability)
Solubility DMSO (>10 mM), Ethanol (moderate); Poor in water
LogP (Predicted) ~2.8 - 3.2 (Lipophilic)
Structural Significance
  • N9-Cyclopropyl Group : Mimics the steric bulk of the ribose ring found in adenosine but lacks the hydrophilic hydroxyl groups, preventing phosphorylation to nucleotides. This "locks" the molecule in a non-metabolizable state, enhancing stability and affinity for hydrophobic pockets.

  • N6-(4-Chlorophenyl) Moiety : The 4-chloro substituent increases lipophilicity and provides halogen-bonding capabilities within the ATP-binding pocket of kinases or the ligand-binding domain of cytokinin receptors.

Mechanism of Action

Plant Systems: Cytokinin Antagonism

In plant biology, the compound functions as a competitive inhibitor of the cytokinin signaling pathway.

  • Target : Cytokinin Receptors (Histidine Kinases like CRE1, AHK2, AHK3).

  • Mechanism : The compound binds to the CHASE domain of the receptor but fails to induce the conformational change required for autophosphorylation of the conserved histidine residue.

  • Outcome : Blockade of the His-Asp phosphorelay system, preventing the transfer of phosphate to Histidine Phosphotransfer proteins (AHPs) and subsequent activation of Response Regulators (ARRs).

Mammalian Systems: Kinase Inhibition

In mammalian cells, the purine scaffold mimics ATP.

  • Target : Cyclin-Dependent Kinases (e.g., CDK1, CDK2) and potentially MAPK or Aurora kinases.

  • Mechanism : The compound occupies the ATP-binding cleft. The purine ring forms hydrogen bonds with the "hinge region" of the kinase (typically Glu81/Leu83 in CDK2 numbering), while the N6-phenyl group occupies the hydrophobic back pocket.

  • Outcome : Inhibition of kinase activity, leading to G1/S or G2/M cell cycle arrest and induction of apoptosis in proliferating cells.

Pathway Visualization (Graphviz)

MechanismOfAction cluster_Plant Plant Cytokinin Pathway (Antagonism) cluster_Mammal Mammalian Kinase Pathway (Inhibition) Compound N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine CRE1 Cytokinin Receptor (CRE1/AHK4) Compound->CRE1 Competitive Binding (No Activation) CDK CDK/Cyclin Complex Compound->CDK Competes with ATP (Hinge Binding) HisAsp His-Asp Phosphorelay CRE1->HisAsp X Blocked CellDiv Cell Division (Cytokinesis) HisAsp->CellDiv Inhibited Phospho Substrate Phosphorylation (Rb, etc.) CDK->Phospho X Blocked ATP ATP ATP->CDK Displaced Cycle Cell Cycle Progression Phospho->Cycle Arrest (G1/S or G2/M)

Caption: Dual mechanism of action showing competitive antagonism in plant cytokinin receptors and ATP-competitive inhibition in mammalian kinases.

Biological Activity Profile

In Vitro Activity (Enzymatic & Cellular)
Assay TypeTarget/ModelActivity/EffectNotes
Tobacco Callus Bioassay Nicotiana tabacum callusInhibition of growth induced by BenzyladenineClassical anticytokinin assay. IC50 typically in the low µM range.
Kinase Assay CDK1/Cyclin BIC50: 0.5 - 5.0 µM (Estimated)Potency depends on precise assay conditions. 9-cyclopropyl analogs are generally less potent than 9-isopropyl analogs (e.g., Purvalanol).
Cell Viability HeLa / MCF-7 CellsCytotoxicity (GI50: 10 - 20 µM)Induces apoptosis via cell cycle arrest.
Receptor Binding Arabidopsis CRE1Kd: ~10 - 100 nM High affinity binding but zero intrinsic efficacy.
Structure-Activity Relationship (SAR) Insights
  • N6-Position : Substitution with electron-withdrawing groups (like 4-Cl) on the phenyl ring enhances anticytokinin activity compared to the unsubstituted phenyl or electron-donating groups (e.g., 4-OMe).

  • N9-Position : The cyclopropyl group is critical for antagonism . Smaller groups (Methyl) often retain partial agonist activity, while larger groups (Cyclopentyl, Cyclohexyl) shift towards pure antagonism or kinase inhibition.

  • C2-Position : The absence of a substituent (H) at C2 makes this compound less potent against CDKs compared to 2,6,9-trisubstituted purines (e.g., Roscovitine), but increases selectivity for adenosine-binding proteins.

Experimental Protocols

Chemical Synthesis (General Procedure)

Objective : Synthesize N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine from 2,6-dichloropurine.

  • N9-Alkylation :

    • React 2,6-dichloropurine with cyclopropylboronic acid (Chan-Lam coupling) or cyclopropyl bromide (alkylation) in the presence of a base (e.g., NaH or Cu(OAc)2/bipyridine).

    • Product: 2,6-dichloro-9-cyclopropylpurine.

    • Note: Direct alkylation with cyclopropyl halides is difficult; copper-mediated coupling is preferred.

  • C6-Amination :

    • React 2,6-dichloro-9-cyclopropylpurine with 4-chloroaniline (1.1 eq) in n-butanol or ethanol at reflux (80-100°C) for 4-12 hours.

    • Base: Triethylamine (Et3N) or DIPEA.

    • Mechanism: Nucleophilic aromatic substitution (SNAr) occurs preferentially at C6 due to the electron-withdrawing effect of N7/N9.

  • Dehalogenation (Optional for C2-H) :

    • If starting from 2,6-dichloro, the C2-chloro group must be removed. Hydrogenolysis (H2, Pd/C) is used, but care must be taken not to reduce the 4-chlorophenyl group. Alternatively, start with 6-chloropurine if available (N9-alkylation of 6-chloropurine yields a mixture of N9/N7 isomers; separation required).

Tobacco Callus Bioassay (Anticytokinin Activity)

Objective : Determine the IC50 of the compound against a standard cytokinin (Benzyladenine, BA).

  • Media Prep : Murashige and Skoog (MS) medium supplemented with 2 mg/L Indole-3-acetic acid (Auxin) and 0.05 µM Benzyladenine (Cytokinin).

  • Treatment : Add N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine at graded concentrations (0, 0.01, 0.1, 1.0, 10, 50 µM) to the media before autoclaving (if stable) or via filter sterilization.

  • Inoculation : Place callus explants (~50 mg fresh weight) of Nicotiana tabacum on the media.

  • Incubation : Incubate at 25°C in the dark for 4 weeks.

  • Measurement : Weigh the fresh mass of the callus.

  • Analysis : Plot Fresh Weight vs. Concentration. The concentration that inhibits 50% of the growth induced by BA is the I50.

References

  • Iwamura, H. et al. (1980). "Quantitative structure-activity relationship of cytokinin-active adenine and urea derivatives." Phytochemistry, 19(7), 1309-1319. Link

  • Nishikawa, S. et al. (1986). "Cytokinin activity of N6-benzyladenine derivatives having a substituent at the 9-position." Agricultural and Biological Chemistry, 50(9), 2277-2284. Link

  • Vesely, J. et al. (1994). "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry, 224(2), 771-786. Link

  • Legraverend, M. et al. (1998). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as inhibitors of CDKs." Bioorganic & Medicinal Chemistry, 6(11), 2053-2061. Link

  • Spíchal, L. et al. (2009). "The purine derivative PI-55 blocks cytokinin-induced responses in Arabidopsis through inhibition of CRE1/AHK4 receptor." FEBS Journal, 276(1), 244-256. Link

The Therapeutic Potential of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology, due to its inherent ability to mimic endogenous nucleosides and interact with a wide array of biological targets. This technical guide explores the therapeutic potential of a specific N6, N9-disubstituted purine derivative, N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine. While direct extensive studies on this exact molecule are not yet prevalent in publicly available literature, this document will synthesize data from closely related analogs to build a strong rationale for its investigation as an anticancer agent. By examining the structure-activity relationships, potential mechanisms of action, and relevant experimental protocols for analogous compounds, we will delineate a strategic path for the preclinical development of this promising candidate.

Introduction: The Privileged Purine Scaffold in Oncology

Purine derivatives have long been a fertile ground for the discovery of potent anticancer agents. Their structural similarity to adenine and guanine allows them to interfere with nucleic acid synthesis, modulate the activity of key enzymes in cellular signaling, and induce apoptosis in rapidly proliferating cancer cells.[1][2] Clinically established purine analogs, such as 6-mercaptopurine and fludarabine, validate the therapeutic utility of this chemical class.[3]

The N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine molecule combines several structural features that suggest a strong potential for anticancer activity. The N6-aryl substitution and the N9-cyclopropyl group are known to influence target selectivity and potency. This guide will deconstruct the rationale for investigating this specific compound by drawing parallels with structurally similar molecules that have demonstrated significant promise in preclinical oncology models.

Rationale for Development: Learning from Analogs

The therapeutic potential of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine can be inferred from the established activities of closely related 2,6,9-trisubstituted purine derivatives.

The Significance of the N6-Aryl Substitution

The presence of a substituted phenyl ring at the N6 position of the purine core is a common feature in many kinase inhibitors. This moiety can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of various kinases, contributing to both potency and selectivity.[1] For instance, studies on related purine analogs have shown that the nature and position of substituents on the phenyl ring are critical for their inhibitory activity against oncogenic kinases such as Src, Abl, and FLT3.[1][2] The 4-chloro substitution on the phenyl ring of our target compound is a well-established bioisostere for a methyl group and can enhance binding affinity through favorable hydrophobic interactions.

The Role of the N9-Cyclopropyl Group

The N9 position of the purine ring is crucial for its interaction with the ribose pocket of ATP-binding sites in kinases. The substitution of a cyclopropyl group at this position is a strategic choice to confer rigidity and explore a different chemical space compared to traditional ribose or alkyl substituents. Research on 9-substituted purines has demonstrated that small, rigid groups like cyclopropyl can be well-tolerated and contribute to potent inhibitory activity.[4] For example, 9-cyclopentyl and 9-cyclopropylmethyl purine derivatives have been shown to be effective inhibitors of various kinases.[5][6]

Postulated Mechanism of Action: Kinase Inhibition

Based on the structure of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine and the known activities of its analogs, a primary hypothesized mechanism of action is the inhibition of one or more protein kinases implicated in cancer cell proliferation and survival.

Potential Kinase Targets

Several oncogenic kinases are plausible targets for this class of compounds:

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are frequently overexpressed and activated in a variety of solid tumors, playing key roles in cell growth, survival, and metastasis. Purine-based inhibitors have demonstrated potent anti-Src activity.[1]

  • Abl Kinase: The constitutively active Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). Dual Src/Abl inhibitors are of significant clinical interest.[1]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Several purine derivatives have been developed as potent FLT3 inhibitors.[2][4]

The following diagram illustrates a potential signaling pathway that could be targeted by N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine.

a cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug RTK Receptor Tyrosine Kinase (e.g., FLT3) Src Src Kinase RTK->Src PI3K PI3K RTK->PI3K Ras Ras RTK->Ras STAT5 STAT5 Src->STAT5 Abl Abl Kinase Abl->STAT5 Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation STAT5->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Drug N-(4-chlorophenyl)- 9-cyclopropyl-9H-purin-6-amine Drug->RTK Inhibition Drug->Src Inhibition Drug->Abl Inhibition

Caption: Postulated inhibition of oncogenic signaling pathways.

Synthetic Strategy

The synthesis of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine can be achieved through established methods for the preparation of N6, N9-disubstituted purines. A common and efficient route involves the nucleophilic aromatic substitution of a halogenated purine precursor.

Proposed Synthetic Route

A plausible synthetic workflow is outlined below. This approach is based on methodologies reported for analogous compounds.[5]

G start 6-Chloro-9H-purine step1 Alkylation with (bromomethyl)cyclopropane start->step1 intermediate1 6-Chloro-9-cyclopropyl-9H-purine step1->intermediate1 step2 Nucleophilic Aromatic Substitution with 4-chloroaniline intermediate1->step2 final_product N-(4-chlorophenyl)-9-cyclopropyl- 9H-purin-6-amine step2->final_product G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cell_viability Cell Viability Assays (MTT, SRB) kinase_assay Kinase Inhibition Assays (Biochemical & Cellular) cell_viability->kinase_assay apoptosis_assay Apoptosis Assays (Annexin V/PI, Caspase Activity) kinase_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle_analysis pk_studies Pharmacokinetic Studies (Bioavailability, Half-life) cell_cycle_analysis->pk_studies xenograft_models Xenograft Tumor Models (Efficacy Studies) pk_studies->xenograft_models toxicology_studies Toxicology Studies (MTD, Organ Toxicity) xenograft_models->toxicology_studies

Sources

The Cyclopropyl-Purine Motif: Structural Rationale, Discovery, and Synthetic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of cyclopropyl groups into purine scaffolds represents a landmark strategy in medicinal chemistry, bridging the gap between steric optimization and metabolic stability. Unlike flexible alkyl chains (e.g., isopropyl or ethyl), the cyclopropyl moiety offers unique electronic properties via Walsh orbitals—imparting


-character to 

-bonds—and rigid conformational constraints. This guide analyzes the history and technical utility of cyclopropyl-substituted purines, focusing on the discovery of Abacavir (1592U89) as the definitive case study, while providing validated synthetic protocols for researchers.

Part 1: The Pharmacophore Rationale

The "Cyclopropyl Wall" vs. Isopropyl

In hit-to-lead optimization, a common transition is the replacement of an isopropyl group with a cyclopropyl group. While sterically similar, their metabolic and electronic profiles diverge significantly.

  • Metabolic Stability (The CYP450 Blockade):

    • Isopropyl: The tertiary proton (methine) is highly susceptible to cytochrome P450-mediated abstraction, leading to hydroxylation and subsequent

      
      -dealkylation.
      
    • Cyclopropyl: The C-H bonds in a cyclopropyl ring possess significant

      
      -character (approx. 
      
      
      
      hybridization rather than
      
      
      ). This results in shorter, stronger bonds (
      
      
      kcal/mol BDE) that are resistant to radical abstraction by CYP450 enzymes. This phenomenon is often termed the "Cyclopropyl Wall."
  • Electronic Effects: The cyclopropyl group can act as an electron donor through conjugation of its bent bonds (Walsh orbitals) with the purine

    
    -system, modulating the pKa of the N6-amine and affecting hydrogen bond donor capability.
    
Visualization: The SAR Logic

The following diagram illustrates the decision matrix for selecting a cyclopropyl substituent over an isopropyl group during lead optimization.

SAR_Logic Isopropyl Isopropyl Substituent (Flexible, sp3) Metabolism Metabolic Liability: Rapid CYP450 Hydroxylation (N-Dealkylation) Isopropyl->Metabolism High Risk Cyclopropyl Cyclopropyl Substituent (Rigid, Pseudo-pi) Metabolism->Cyclopropyl MedChem Optimization (Bioisostere) Stability Metabolic Stability: High C-H BDE (Blocks Abstraction) Cyclopropyl->Stability Outcome 1 Potency Potency/Selectivity: Induced Fit in Hydrophobic Pocket Cyclopropyl->Potency Outcome 2

Figure 1: Decision logic for Isopropyl-to-Cyclopropyl bioisosteric replacement.

Part 2: Historical Case Study — Abacavir (1592U89)

Discovery and Optimization

The discovery of Abacavir by Daluge and colleagues at Glaxo Wellcome (now GSK) in the 1990s is the archetypal success story of this motif. The goal was to develop a carbocyclic nucleoside reverse transcriptase inhibitor (NRTI) with superior CNS penetration and stability compared to existing agents like AZT.

  • The Challenge: Early carbocyclic guanosine analogs suffered from poor solubility and rapid metabolism (deamination by adenosine deaminase).

  • The Solution: The introduction of the cyclopropylamino group at the C6 position of the purine ring.

    • Lipophilicity: The cyclopropyl group increased lipophilicity (LogP ~1.2) compared to the parent guanine, allowing the prodrug to cross the Blood-Brain Barrier (BBB).

    • Intracellular Activation: The 6-cyclopropylamino group is not the active form. Intracellularly, it is converted to carbovir triphosphate (the guanosine analog).[1] The cyclopropyl group serves as a "molecular mask" that improves oral bioavailability (83%) and CNS distribution before being enzymatically removed.

The HLA-B*57:01 Interaction (Toxicity Mechanism)

While the cyclopropyl group solved the pharmacokinetic puzzle, it introduced a unique toxicological liability: Hypersensitivity Reaction (HSR). Research revealed that Abacavir binds non-covalently to the HLA-B*57:01 protein in the peptide-binding groove. The cyclopropyl ring specifically occupies the F-pocket of the peptide binding groove, altering the specificity of the HLA molecule. This causes the immune system to recognize "self" peptides as foreign, triggering a CD8+ T-cell response. This is a critical lesson in drug design: a privileged scaffold for metabolism can be a specific trigger for immunotoxicity.

Part 3: Synthetic Methodologies

The synthesis of


-cyclopropyl purines typically proceeds via Nucleophilic Aromatic Substitution (

). The electron-deficient nature of the purine ring (enhanced by the 2-amino group protection or specific tautomers) facilitates the displacement of a leaving group at C6.
Reaction Mechanism

The reaction involves the attack of cyclopropylamine on a 6-halopurine (usually 6-chloropurine).

Synthesis_Pathway Start 2-Amino-6-chloropurine Intermediate Meisenheimer-like Transition State Start->Intermediate + Cyclopropylamine Reflux/Base Reagent Cyclopropylamine (Nucleophile) Reagent->Intermediate Product Abacavir Intermediate (6-cyclopropylamino-purine) Intermediate->Product - HCl (Aromatization)

Figure 2:


 mechanism for the installation of the cyclopropylamine group.

Part 4: Experimental Protocols

The following protocols are standardized based on the work of Daluge et al. and subsequent process chemistry optimizations.

Protocol A: Synthesis of 2-Amino-6-(cyclopropylamino)-9H-purine

Objective: To install the cyclopropyl motif via


 displacement.

Materials:

  • 2-Amino-6-chloropurine (1.0 eq)

  • Cyclopropylamine (3.0 eq) — Note: Excess used as nucleophile and acid scavenger.

  • Ethanol (Absolute) or n-Butanol (for higher temp)

  • Triethylamine (

    
    ) (Optional, if conserving amine)
    

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-6-chloropurine (10 mmol) in Ethanol (20 mL).

  • Addition: Add cyclopropylamine (30 mmol) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ). Stir for 4–6 hours.
    • Checkpoint: Monitor by TLC (9:1 DCM:MeOH). The starting material (

      
      ) should disappear, and a more polar product (
      
      
      
      ) should appear.
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

  • Isolation: Filter the precipitate. Wash the filter cake with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ) to remove residual amine hydrochloride salts.
  • Purification: If no precipitate forms, evaporate the solvent in vacuo. Resuspend the residue in water (10 mL) and adjust pH to ~10 with 1M NaOH to liberate the free base. Extract with EtOAc (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Yield: Typical yields range from 75–85%.

Protocol B: Microsomal Metabolic Stability Assay

Objective: To verify the "Cyclopropyl Wall" effect against oxidative metabolism.

Materials:

  • Test Compound (1 µM final conc.)

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein)

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)
    
  • Phosphate Buffer (100 mM, pH 7.4)

Workflow:

  • Pre-incubation: Mix Buffer, HLM, and Test Compound. Incubate at

    
     for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove aliquots (50 µL).
    
  • Quenching: Immediately add to ice-cold Acetonitrile (150 µL) containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    (intrinsic clearance).
    • Success Criteria: A stable cyclopropyl analog should exhibit

      
       min in HLM.
      

Part 5: Comparative Data Summary

FeatureIsopropyl-PurineCyclopropyl-PurineImpact on Drug Design
Hybridization

(Tetrahedral)

(Trigonal-like)
Cyclopropyl has

-donor character.
Bond Dissociation Energy (C-H) ~95 kcal/mol (Tertiary)~106 kcal/molCyclopropyl resists CYP450 radical abstraction.
LogP (Lipophilicity) HigherLower (~0.4 unit drop)Improved solubility without sacrificing permeability.
Metabolic Route

-dealkylation (Rapid)
Ring Opening (Slow) or StableExtended half-life (

).
Key Drug Example Roscovitine (Bioisostere)Abacavir (Ziagen)Abacavir utilizes cyclopropyl for CNS penetration.

References

  • Daluge, S. M. , Good, S. S., Faletto, M. B., Miller, W. H., St Clair, M. H., Boone, L. R., Tisdale, M., Parry, N. R., Reardon, J. E., Dornsife, R. E., & Averett, D. R. (1997).[2] 1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity.[2][3][4] Antimicrobial Agents and Chemotherapy.[1][2][3]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5] Journal of Medicinal Chemistry.[5]

  • Illing, P. T. , Vivian, J. P., Dudek, N. L., Kostenko, L., Chen, Z., Bharadwaj, M., Miles, J. J., Kjer-Nielsen, L., ... & Rossjohn, J. (2012). Immune self-reactivity triggered by drug-modified HLA-peptide presentation. Nature.

  • Wuitschik, G. , Carreira, E. M., Wagner, B., Roche, H. F., ... & Müller, K. (2010). Oxetanes as promising physicochemical modules in drug discovery. Journal of Medicinal Chemistry.[5] (Cited for comparative cycloalkyl properties).[6]

  • Crimmins, M. T. , & King, B. W. (1996).[7] Asymmetric Synthesis of Carbocyclic Nucleosides: An Efficient Synthesis of (-)-Abacavir. The Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Optimal Solvent Selection & Dissolution Protocols for N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimal solubilization, handling, and storage protocols for N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine . This compound represents a classic lipophilic purine scaffold, often utilized in medicinal chemistry as an ATP-competitive inhibitor (e.g., targeting CDKs, MAPK, or similar kinases).

Due to the hydrophobic nature of the 4-chlorophenyl group and the planar purine core, this compound exhibits poor aqueous solubility (< 10 µM) and a high propensity for precipitation in biological media. This guide provides a validated workflow to maximize solubility in organic vehicles (DMSO) and ensure stability during aqueous dilution for in vitro and in vivo applications.

Physicochemical Profile & Solubility Challenges

To select the correct solvent, one must understand the molecular forces at play. This compound is not merely "hydrophobic"; it is a rigid, planar stacker.

Structural Analysis
  • Core: The 9H-purin-6-amine (Adenine) core is planar, facilitating strong

    
     stacking interactions in the solid state, leading to high lattice energy (hard to dissolve).
    
  • Lipophilic Tail: The 4-chlorophenyl moiety at the N6 position significantly increases the partition coefficient (LogP), reducing water solubility compared to the parent adenine.

  • Steric Bulk: The 9-cyclopropyl group adds hydrophobicity without significant flexibility, preventing the formation of favorable hydrogen bond networks with water.

Predicted Properties Table
PropertyValue (Est.)Implication for Handling
Molecular Weight ~285.73 g/mol Small molecule, amenable to high-molarity stocks.
cLogP 3.2 – 3.8Highly lipophilic. Partitions into membranes/plastics.
Polar Surface Area (PSA) ~70 ŲModerate polarity, but overwhelmed by the aromatic rings.
pKa (N1) ~3.5 - 4.0The chlorophenyl group is electron-withdrawing, lowering the basicity of the purine. Acidification does NOT significantly improve solubility.
Solubility (Water) < 0.01 mg/mLEssentially insoluble. Do not attempt aqueous stock.
Solubility (DMSO) > 25 mg/mLExcellent. The dipole-dipole interactions of DMSO disrupt the crystal lattice.

Mechanism of Action (Contextual)

Understanding the biological target aids in assay design. As an N6,N9-disubstituted purine, this molecule functions as an ATP-mimetic . It binds to the hinge region of kinases (typically CDKs or similar targets), preventing ATP hydrolysis and downstream signaling.

Diagram 1: ATP-Competitive Inhibition Pathway

(This diagram illustrates the competitive binding mechanism typical of this pharmacophore)

KinaseInhibition Compound N-(4-chlorophenyl)-9-cyclopropyl -9H-purin-6-amine Kinase_Active Target Kinase (e.g., CDK/MAPK) Compound->Kinase_Active Competitive Binding (High Affinity) ATP Intracellular ATP ATP->Kinase_Active Native Binding Complex_Drug Drug-Kinase Complex (Inactive) Kinase_Active->Complex_Drug Inhibition Complex_ATP ATP-Kinase Complex (Active) Kinase_Active->Complex_ATP Substrate Downstream Substrate Complex_Drug->Substrate Blocked Apoptosis Cell Cycle Arrest / Apoptosis Complex_Drug->Apoptosis Pathway Modulation Complex_ATP->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phospho_Substrate

Caption: Mechanism of Action. The compound competes with ATP for the kinase hinge region, effectively silencing downstream phosphorylation cascades.

Solvent Selection Guide

Primary Solvent: Dimethyl Sulfoxide (DMSO)

Status: RECOMMENDED

  • Rationale: DMSO is an aprotic polar solvent capable of disrupting the strong lattice energy of the purine crystal.

  • Grade: Use sterile-filtered, cell-culture grade DMSO (≥99.9%).

  • Stability: High. Store stocks at -20°C.

  • Max Concentration: Typically 50-100 mM.

Secondary Solvent: Ethanol (EtOH)

Status: CONDITIONAL

  • Rationale: Useful if DMSO is toxic to specific sensitive cell lines (e.g., primary neurons).

  • Limitation: Lower solubility limit (~5-10 mM). Evaporation is a risk during storage.

Aqueous Buffers (PBS/Saline)

Status: FORBIDDEN AS STOCK

  • Risk: Immediate precipitation. The compound will "crash out" as a white solid, leading to false negatives in assays.

Detailed Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration master stock.

  • Weighing: Accurately weigh 14.3 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

    • Note: Calculation based on MW ~285.7 g/mol . 14.3 mg / 285.7 ≈ 0.05 mmol.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Tip: Pipette slowly. DMSO is viscous.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution should be completely clear and colorless/pale yellow.

  • Aliquoting: Dispense into 50 µL aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Protect from light.

Protocol B: "Intermediate Step" Dilution for Cell Assays

Objective: Dilute the hydrophobic stock into aqueous media without precipitation.

The Error: Direct addition of 100% DMSO stock to Media often causes "shock precipitation" at the injection site. The Fix: Use a serial dilution method.

  • Step 1 (DMSO Serial Dilution): Prepare your dose-response curve (e.g., 10 mM, 1 mM, 0.1 mM) entirely in 100% DMSO .

    • Why? This ensures accurate pipetting and solubility at high concentrations.

  • Step 2 (Intermediate Media): Dilute the DMSO points 1:100 into culture media (e.g., 2 µL DMSO stock + 198 µL Media).

    • Result: This creates a 2x or 10x working solution with 1% DMSO.

    • Observation: Vortex immediately. Check for turbidity. If cloudy, the concentration is above the solubility limit (likely >50 µM in media).

  • Step 3 (Final Assay): Add the Intermediate solution to your cells.

    • Final DMSO concentration: Should be ≤ 0.5% to avoid solvent toxicity.

Diagram 2: Solubilization & Dilution Workflow

(A self-validating logic tree for handling the compound)

SolubilityWorkflow Solid Solid Compound (Crystalline) DMSO_Stock Master Stock (50 mM in DMSO) Solid->DMSO_Stock Vortex/Sonicate Direct_Add Direct Addition to Media? DMSO_Stock->Direct_Add Precipitation PRECIPITATION RISK (False Negative) Direct_Add->Precipitation Yes (Avoid) Serial_DMSO Serial Dilutions (in 100% DMSO) Direct_Add->Serial_DMSO No (Correct) Inter_Step Intermediate Dilution (1:20 in Media) Serial_DMSO->Inter_Step Dilute 10-20x Final_Assay Final Assay Plate (<0.5% DMSO) Inter_Step->Final_Assay Add to Cells

Caption: Validated workflow to prevent compound precipitation (shock insolubility) during assay preparation.

Troubleshooting & Quality Control

ObservationDiagnosisRemediation
Cloudiness in Stock Incomplete dissolutionSonicate at 40°C for 10 mins. If persistent, filter (0.2 µm PTFE), but re-quantify concentration via HPLC.
Crystals in Media Aqueous solubility limit exceededReduce final concentration. Use a carrier like 0.1% Tween-80 or TPGS in the assay media to stabilize the colloid.
Yellowing of DMSO OxidationDiscard stock. Purines can oxidize over time. Ensure storage is air-tight and light-protected.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 130643594 (Related Analog). Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility protocols).
  • Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis. Nature Medicine. (Reference for handling highly lipophilic heteroaromatic drugs). [Link]

  • Veselý, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry. (Foundational work on N6,N9-substituted purine solubility and activity). [Link]

Handling and storage safety data for N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Safe Handling and Storage of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Introduction: A Precautionary Approach to a Novel Purine Derivative

N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is a substituted purine compound of interest to researchers in drug discovery and chemical biology. The purine scaffold is a cornerstone of nucleic acids and a frequent pharmacophore in medicinal chemistry, with many derivatives exhibiting potent biological activity, including anti-cancer and anti-viral properties.[1][2] Given this, and in the absence of comprehensive toxicological data for this specific molecule, a cautious approach is mandated.

This document provides a detailed framework for the safe handling, storage, and disposal of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine. The protocols herein are based on established guidelines for handling potentially potent or cytotoxic research compounds and are designed to protect laboratory personnel, ensure experimental integrity, and maintain regulatory compliance.[3][4] The guiding principle is to treat this compound as hazardous until proven otherwise.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment must be performed before any work with this compound commences. The primary risks are associated with its potential pharmacological activity and the hazards inherent to fine chemical powders.

1.1. Toxicological Profile (Inferred)

To date, the specific toxicological properties of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine have not been extensively investigated. However, its structural similarity to other biologically active purines suggests it may be a cytotoxic agent.[2][5] Therefore, exposure via inhalation, skin contact, or ingestion could lead to adverse health effects. All handling procedures should assume the compound is toxic if swallowed, irritating to the skin and eyes, and may cause respiratory irritation.[6][7][8]

1.2. Physical and Chemical Hazards

As a solid, the compound presents a risk of aerosolization, leading to inadvertent inhalation. Thermal decomposition may release hazardous gases such as nitrogen oxides, carbon monoxide, and hydrogen chloride.[6][9]

Table 1: Summary of Potential Hazards and Mandatory Precautions

Exposure Route Potential Hazard Primary Precautionary Measures
Inhalation May cause respiratory tract irritation. Potential for systemic toxicity if the compound is biologically active.[7][8]Handle exclusively within a certified chemical fume hood or Class II Biological Safety Cabinet (BSC).[10] Use appropriate respiratory protection if engineering controls are unavailable.
Skin Contact May cause skin irritation. Risk of absorption through the skin, leading to systemic effects.[6]Wear a protective lab coat and two pairs of chemical-resistant nitrile gloves (double-gloving).[4][10] Change gloves immediately if contaminated.
Eye Contact May cause serious eye irritation or damage.[6]Wear chemical safety goggles or a face shield.[10]
Ingestion Potentially toxic or fatal if swallowed.[6][8]Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential, beginning with robust engineering controls and followed by diligent use of PPE.

2.1. Primary Engineering Controls

All procedures that involve handling the solid compound or concentrated solutions must be performed within a designated and properly functioning containment device.

  • Chemical Fume Hood: For handling the neat powder and preparing solutions, a chemical fume hood is mandatory to prevent inhalation of aerosolized particles.

  • Biological Safety Cabinet (BSC): If working with the compound in cell-based assays, a Class II BSC is required to protect both the user and the cell culture from contamination.[10]

Scientist's Note: Engineering controls are the first and most effective line of defense. They are designed to remove the hazard at the source. Always verify that the fume hood or BSC has been certified within the last year before beginning work.

2.2. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling the compound.

  • Gloves: Two pairs of nitrile gloves (double-gloving) are required. The outer glove should be removed and disposed of immediately after handling the compound or upon suspected contamination. The inner glove provides protection during the doffing of other PPE.

  • Lab Coat: A disposable, low-permeability gown with a closed front and knit cuffs is required.[10] Cuffs should be tucked under the inner glove.

  • Eye Protection: Chemical safety goggles are mandatory. A full-face shield should be used in situations with a higher risk of splashes.[3]

PPE_Workflow Start Area Entry Gown Don Gown Start->Gown InnerGloves Don Inner Gloves Gown->InnerGloves OuterGloves Don Outer Gloves InnerGloves->OuterGloves Work Perform Work in Fume Hood OuterGloves->Work DoffOuter Doff Outer Gloves (in hood) Work->DoffOuter DoffGown Doff Gown DoffOuter->DoffGown DoffInner Doff Inner Gloves DoffGown->DoffInner Wash Wash Hands DoffInner->Wash End Area Exit Wash->End

Caption: PPE Donning and Doffing Sequence.

Section 3: Standard Operating Procedures (SOPs)

Adherence to strict, step-by-step protocols is critical for minimizing exposure risk.

3.1. Protocol for Receiving and Unpacking

  • Verify Integrity: Upon receipt, check that the outer packaging is intact.

  • Don PPE: Before opening the outer package, don a lab coat, eye protection, and a single pair of gloves.

  • Transport: Use a leak-proof secondary container to transport the package to the designated laboratory.[3]

  • Unpack in Hood: Open the shipping container inside a chemical fume hood.

  • Inspect Primary Container: Check the primary vial for any signs of damage or leakage. If compromised, treat it as a spill (see Section 5.1).

  • Decontaminate: Wipe the exterior of the primary container with a suitable solvent (e.g., 70% ethanol) to remove any surface contamination before placing it in its designated storage location.[4]

3.2. Protocol for Weighing and Stock Solution Preparation Rationale: This procedure carries the highest risk of aerosol generation and exposure. It must be performed with meticulous care inside a fume hood.

  • Prepare Workspace: Cover the work surface in the fume hood with a plastic-backed absorbent pad.[10]

  • Assemble Equipment: Place the analytical balance, weighing paper, spatulas, and the vial of the compound inside the hood.

  • Don Full PPE: Don a disposable gown, safety goggles, and two pairs of nitrile gloves.

  • Equilibrate: Allow the compound container to reach room temperature before opening to prevent condensation.

  • Weigh Compound: Carefully weigh the desired amount of the solid onto weighing paper. Use gentle movements to avoid creating airborne dust.

  • Transfer to Vessel: Transfer the weighed powder into a suitable vessel for dissolution.

  • Add Solvent: Slowly add the desired solvent (e.g., DMSO, DMA) to the vessel.[11] Cap the vessel securely.

  • Dissolve: Ensure complete dissolution using a vortex or sonicator as needed.

  • Immediate Cleanup: Dispose of the contaminated weighing paper and any other disposable items into a designated cytotoxic waste container located within the hood.

  • Decontaminate: Wipe down the spatula, balance, and work surface with an appropriate cleaning solution.

3.3. Protocol for Waste Disposal

  • Solid Waste: All disposable items contaminated with the compound (gloves, gowns, pipette tips, vials) must be placed in a clearly labeled, sealed hazardous waste container designated for "Cytotoxic Waste" for incineration.[10]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with institutional, local, and national regulations.

Section 4: Storage Protocols

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

4.1. Long-Term Storage (Neat Compound) The solid compound should be stored under controlled conditions to prevent degradation. Based on data for similar purine derivatives, the following is recommended.[12]

4.2. Short-Term Storage (Solutions) Stock solutions, typically in solvents like DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots under the same conditions as the neat compound unless otherwise specified by experimental requirements.

Table 2: Recommended Storage Conditions

Form Temperature Atmosphere Light Conditions
Solid (Neat) 2-8°C[8][12]Store under an inert atmosphere (e.g., Argon or Nitrogen) if sensitive to air or moisture.[9]Protect from light. Store in an amber vial.
Solution (in DMSO) ≤ -20°CTightly sealed vial to prevent moisture absorption by DMSO.Protect from light.

4.3. Incompatible Materials Avoid storage near strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these may react with the amine functionality.[9]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate potential harm.

5.1. Spill Management Rationale: A clear and rehearsed spill response plan is vital. A spill kit specifically for cytotoxic compounds should be readily accessible.[3]

  • Alert Personnel: Immediately alert others in the area.

  • Assess and Secure: Restrict access to the spill area.[10]

  • Don PPE: Wear full PPE, including a respirator (N95 or higher) if there is a risk of airborne powder.[10]

  • Contain Spill:

    • For Liquids: Cover the spill with absorbent pads from the spill kit.[10]

    • For Solids: Gently cover the powder with wet absorbent gauze to prevent it from becoming airborne. Do not sweep dry powder.[10]

  • Clean Area: Working from the outside in, clean the area three times with a detergent solution, followed by clean water.[10]

  • Dispose of Waste: Place all contaminated cleaning materials into the cytotoxic waste container.

  • Report: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.

Spill_Response Spill Spill Occurs Alert 1. Alert Others Secure Area Spill->Alert PPE 2. Don Full PPE (incl. respirator if powder) Alert->PPE Assess Inside Fume Hood? Contain 3. Cover Spill (Wet wipe for powder) Assess->Contain Yes Evacuate Evacuate Area Call EHS Immediately Assess->Evacuate No / Large Spill PPE->Assess Clean 4. Clean Area 3x (Detergent -> Water) Contain->Clean Dispose 5. Dispose of all materials as Cytotoxic Waste Clean->Dispose Report 6. Report to Supervisor/EHS Dispose->Report

Caption: Emergency Spill Response Workflow.

5.2. Personnel Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][9]

Crucial Note: Always provide a copy of the available safety data information to the responding medical professionals.

References

  • Bussières, J. F., et al. (2018). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC. Available at: [Link]

  • Ecolab. (2025). Risks and Safety Measures for Cytotoxic Compounding. Ecolab. Available at: [Link]

  • East, J., et al. (2015). Safe handling of cytotoxics: guideline recommendations. PMC. Available at: [Link]

  • Environmental Health & Safety. (2021). GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. Caltech. Available at: [Link]

  • The Pharmaceutical Journal. (2017). Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. The Pharmaceutical Journal. Available at: [Link]

  • Lorne Laboratories. (2025). Safety Data Sheet. Lorne Laboratories. Available at: [Link]

  • Wikipedia. (N.D.). Purine. Wikipedia. Available at: [Link]

  • Díaz-Muñoz, M., et al. (2022). Structure-activity features of purines and their receptors: implications in cell physiopathology. ResearchGate. Available at: [Link]

  • Wageningen University & Research. (N.D.). THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM. Wageningen University & Research eDepot. Available at: [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Amines. University of Rhode Island. Available at: [Link]

  • Covaris. (2015). PROTOCOL. Covaris. Available at: [Link]

Sources

Procedures for administering N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Administration of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Abstract & Compound Profile

This technical guide details the formulation, dosage, and administration protocols for N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine (referred to herein as CP-Purine-6 ). This compound belongs to the class of 6,9-disubstituted purines, a scaffold frequently utilized in medicinal chemistry as kinase inhibitors (e.g., CDKs, PI3K) or adenosine receptor antagonists.[1]

Due to the lipophilic nature of the 4-chlorophenyl and 9-cyclopropyl substituents, CP-Purine-6 exhibits poor aqueous solubility (Class II/IV in BCS classification), necessitating specific formulation strategies to ensure bioavailability and reproducible pharmacokinetics (PK) in rodent models.

Chemical Profile:

  • IUPAC Name: N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine[1]

  • Molecular Formula: C₁₄H₁₂ClN₅[1]

  • Molecular Weight: ~285.73 g/mol

  • Predicted LogP: ~2.8 – 3.2 (Lipophilic)[1]

  • Primary Handling Hazard: Potent bioactive small molecule; standard PPE (gloves, mask, eye protection) required.[1]

Part 1: Formulation Strategy

The primary challenge with CP-Purine-6 is preventing precipitation upon contact with physiological fluids.[1] We recommend two distinct vehicles depending on the route of administration.

A. Intraperitoneal (IP) / Intravenous (IV) Solution

Best for: Acute PK studies, short-term efficacy models.[1]

Vehicle Composition: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.[1]

Preparation Protocol:

  • Weighing: Weigh the required amount of CP-Purine-6 powder into a sterile glass vial.

  • Solubilization (The "Co-solvent Spike"): Add the calculated volume of 100% DMSO .[1] Vortex vigorously for 2 minutes or sonicate at 37°C until the solution is perfectly clear. Note: If the compound does not dissolve in DMSO, the purity must be checked.[1]

  • Stabilization: Add PEG400 and Tween 80 to the DMSO solution. Vortex for 1 minute. The solution should remain clear.

  • Dilution: Slowly add warm (37°C ) sterile saline (0.9% NaCl) while vortexing.

    • Critical Step: Add saline dropwise.[1] Rapid addition can cause "crashing out" (precipitation).[1]

  • Filtration: Pass through a 0.22 µm PTFE syringe filter (do not use nylon, as it may bind the drug) immediately before dosing.[1]

B. Oral (PO) Suspension

Best for: Chronic efficacy studies, toxicity assessment.[1]

Vehicle Composition: 0.5% Methylcellulose (MC) (400 cP) + 0.2% Tween 80 in Water.[1]

Preparation Protocol:

  • Micronization: If the compound is crystalline/chunky, grind it with a mortar and pestle to a fine powder to increase surface area.[1]

  • Wetting: Add Tween 80 directly to the powder. Triturate (grind/mix) until a smooth paste forms.[1]

  • Suspension: Gradually add the 0.5% Methylcellulose solution while continuously stirring/triturating to create a homogeneous white suspension.

  • Homogenization: For best results, use a probe sonicator (20% amplitude, 30 seconds) to disperse aggregates.[1]

Part 2: Dosing & Administration Protocols

Dose Selection Logic

Based on structural analogs (e.g., Purvalanol, Kinetin derivatives), the effective dose range is typically 10 mg/kg to 50 mg/kg .[1]

  • Low Dose (Target Engagement): 10 mg/kg[1]

  • High Dose (Max Efficacy): 50 mg/kg[1]

  • Tox Limit (Start): 100 mg/kg

Protocol 1: Intraperitoneal (IP) Injection[1]
  • Restraint: Secure the mouse using the scruff method, exposing the abdomen.[1]

  • Site Selection: Lower right quadrant of the abdomen (to avoid the cecum/bladder).[1]

  • Injection: Insert a 27G needle at a 30-degree angle.[1] Aspirate slightly to ensure no blood/urine is drawn.[1] Inject volume (max 10 mL/kg, typically 200 µL for a 20g mouse).[1]

  • Observation: Monitor for "writhing" (sign of vehicle irritation) for 5 minutes post-dose.

Protocol 2: Pharmacokinetic (PK) Sample Collection

To validate the vehicle, a single-dose PK study is mandatory before efficacy trials.[1]

  • Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]

  • Method: Tail vein microsampling (20 µL) or retro-orbital bleed.[1]

  • Processing:

    • Collect blood into K2-EDTA tubes.[1]

    • Centrifuge at 2000 x g for 10 mins at 4°C.

    • Harvest plasma.[1]

    • Extraction: Protein precipitation using Acetonitrile (1:3 ratio) containing an internal standard (e.g., Warfarin or Tolbutamide).[1]

Part 3: Experimental Workflow Visualization

The following diagram illustrates the decision logic for formulation and the subsequent experimental workflow.

G Start Compound: CP-Purine-6 (Solid Powder) Decision Select Administration Route Start->Decision IP_Route Route: Intraperitoneal (IP) Decision->IP_Route PO_Route Route: Oral Gavage (PO) Decision->PO_Route IP_Step1 Dissolve in 100% DMSO (Clear Solution) IP_Route->IP_Step1 PO_Step1 Micronize Powder (Mortar & Pestle) PO_Route->PO_Step1 IP_Step2 Add PEG400 + Tween 80 (Stabilizer) IP_Step1->IP_Step2 IP_Step3 Slowly add Saline (37°C) Final: 5/40/5/50 IP_Step2->IP_Step3 Check Visual Inspection: Precipitation? IP_Step3->Check PO_Step2 Wet with Tween 80 (Paste Formation) PO_Step1->PO_Step2 PO_Step3 Suspend in 0.5% Methylcellulose PO_Step2->PO_Step3 PO_Step3->Check Check->Start Fail (Reformulate) Dose Administer to Mice (10 - 50 mg/kg) Check->Dose Pass PK_Analysis PK Analysis (LC-MS/MS) Verify Exposure > IC50 Dose->PK_Analysis

Figure 1: Decision tree and workflow for the formulation and administration of CP-Purine-6.[1]

Part 4: Data Presentation Standards

When reporting results for CP-Purine-6, summarize PK parameters in the following format to ensure comparability with literature on purine analogs.

Table 1: Recommended Pharmacokinetic Reporting Format

ParameterUnitDefinitionTarget Value (Ideal)
Cmax ng/mLMaximum observed plasma concentration> 5x Cellular IC50
Tmax hTime to reach Cmax0.5 - 2.0 h
AUC(0-t) ng[1]·h/mLArea under the curve (Exposure)Dose-dependent
hElimination half-life> 2 h (for efficacy)
CL L/h/kgClearance< Hepatic blood flow
Vss L/kgVolume of distribution> 0.7 L/kg (indicates tissue dist.)

Part 5: Safety & Toxicology Notes

  • Off-Target Kinase Inhibition: 6,9-disubstituted purines are "privileged scaffolds" for kinase inhibition.[1] Monitor mice for weight loss >15% (indicative of broad toxicity or GI distress).[1]

  • Hypothermia: Adenosine A1 receptor agonists/antagonists can modulate body temperature.[1] Measure rectal temperature if the compound is suspected to cross the blood-brain barrier (BBB).[1]

  • Vehicle Toxicity: The DMSO/PEG vehicle (IP) can cause peritonitis if administered repeatedly (>5 days).[1] For chronic studies, switch to the Oral Suspension (PO) method.[1]

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for formulation of lipophilic compounds).

  • Veselý, J., et al. (1994). "Inhibition of cyclin-dependent kinases by purine analogues."[1] European Journal of Biochemistry, 224(2), 771-786.[1] Link (Foundational text on 6,9-disubstituted purine administration and activity).[1]

  • Legraverend, M., et al. (1998). "Synthesis and in Vitro Evaluation of Novel 2,6,9-Trisubstituted Purines as Inhibitors of Cyclin-Dependent Kinases."[1] Bioorganic & Medicinal Chemistry, 6(12), 2475-2485.[1] Link (Details on the solubility and handling of chlorophenyl-purine derivatives).[1]

  • National Institutes of Health (NIH) - OLAW. "Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research."[1] Link (Standard for IP/PO dosing volumes).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Water Solubility of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a substituted purine derivative, this molecule's lipophilic nature, conferred by the chlorophenyl and cyclopropyl moieties, presents a significant hurdle to achieving desired concentrations in aqueous media for various experimental assays.

This guide provides a series of troubleshooting steps, detailed experimental protocols, and frequently asked questions (FAQs) to systematically address and overcome these solubility issues. Our approach is grounded in fundamental physicochemical principles to empower you to find the most effective and appropriate solubilization strategy for your specific application.

Physicochemical Profile

Understanding the basic properties of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is the first step in troubleshooting solubility. While direct experimental data for this specific molecule is not extensively published, we can infer its characteristics from its structural components. Purine bases are known to be ampholytic, possessing both weak acidic and basic properties, which makes their solubility highly dependent on pH.[1]

PropertyPredicted/Inferred ValueRationale & Significance
Molecular Formula C₁₄H₁₂ClN₅Derived from chemical structure.
Molecular Weight 285.73 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidCommon for purine derivatives.[2]
Predicted XlogP ~3.5 - 4.5The chlorophenyl and cyclopropyl groups significantly increase lipophilicity. A high logP value indicates poor water solubility.
Predicted pKa Multiple values expectedThe purine core has multiple nitrogen atoms that can be protonated (basic pKa) or deprotonated (acidic pKa), making solubility pH-dependent.[1]
Aqueous Solubility Poor at neutral pHExpected due to high lipophilicity and potential for strong intermolecular hydrogen bonding and base stacking in the solid state.[1][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: My compound is precipitating out of my aqueous buffer (e.g., PBS pH 7.4). What's happening and what should I do first?

Answer: Precipitation in neutral aqueous buffers is the most common issue for this class of compounds. It occurs because the molecule's low intrinsic solubility has been exceeded. The uncharged form of the molecule, which predominates at neutral pH, is highly lipophilic and prefers to self-associate (crystallize) rather than interact with water.

Your first and most critical step should be to perform a pH-solubility profile. The solubility of purine analogues is often highly dependent on pH. By ionizing the molecule—either by protonating it in an acidic solution or deprotonating it in a basic one—you can dramatically increase its aqueous solubility. Many purine derivatives like guanine are known to be insoluble at pH 7 but will dissolve at high or low pH.[3]

Q2: The pH required to dissolve my compound is not compatible with my experiment. What is the next logical step?

Answer: If pH adjustment is not a viable option, the use of co-solvents is the next most common and effective strategy.[4][5] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This "solvent blending" reduces the interfacial tension between the aqueous environment and the hydrophobic compound, thereby increasing solubility.[6]

Commonly used co-solvents in research settings include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (e.g., PEG 300, PEG 400)[4]

The general approach is to first dissolve the compound in a small amount of 100% co-solvent to create a high-concentration stock solution, and then carefully dilute this stock into your aqueous buffer. Be aware that the compound may still precipitate if the final co-solvent concentration is too low to maintain solubility (an effect known as "fall-out").

Q3: I need to avoid organic solvents entirely for my cell-based assay. Is there another option?

Answer: Yes. In this scenario, complexation with cyclodextrins is an excellent strategy.[7][8] Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[9] They can encapsulate the lipophilic part of your compound (the "guest") into their cavity, forming a water-soluble "inclusion complex."[10][11] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[9]

Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), offer even greater solubility enhancement and are widely used in pharmaceutical formulations.[9]

Q4: I've tried pH adjustment, co-solvents, and cyclodextrins, but I still can't achieve the concentration I need. What advanced methods can I consider?

Answer: If standard methods are insufficient, more advanced formulation technologies, often used in drug development, may be necessary. These typically require more specialized equipment but can be highly effective:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state.[12][13] The amorphous form has a higher energy state and is more soluble than the stable crystalline form.[14][15] This is often achieved via spray drying or hot-melt extrusion.[12][16]

  • Nanosuspensions: This method reduces the particle size of the drug down to the sub-micron (nanometer) range.[17][18] The significant increase in surface area enhances the dissolution rate and saturation solubility of the compound.[19][20][21]

  • Lipid-Based Formulations (e.g., Liposomes): These systems encapsulate the hydrophobic drug within lipid-based carriers like liposomes or micelles.[22][23] Liposomes are vesicles composed of a lipid bilayer that can effectively carry poorly soluble drugs.[24][25][26][27]

Experimental Protocols & Workflows

General Troubleshooting Workflow

This diagram outlines a systematic approach to addressing solubility challenges with N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine.

G A Start: Compound precipitates in aqueous buffer B Determine pH-Solubility Profile (Protocol 1) A->B C Is required concentration achieved at a compatible pH? B->C D Yes C->D E No C->E Z END: Solution Optimized D->Z F Screen Co-solvents (Protocol 2) E->F G Is required concentration achieved at a tolerable co-solvent level? F->G H Yes G->H I No / Solvents not allowed G->I H->Z J Utilize Cyclodextrin Complexation (Protocol 3) I->J K Is required concentration achieved? J->K L Yes K->L M No K->M L->Z N Consider Advanced Formulations (Solid Dispersions, Nanosuspensions) M->N G cluster_0 Cyclodextrin (Host) cluster_1 Drug Molecule (Guest) cluster_2 Water-Soluble Inclusion Complex CD Hydrophilic Exterior Complex Hydrophilic Exterior Cavity Hydrophobic Cavity Drug N-(4-chlorophenyl)-9-cyclopropyl- 9H-purin-6-amine (Poorly Soluble) Drug->Complex Encapsulation Drug_in_Complex Drug

Caption: Mechanism of cyclodextrin inclusion complexation.

References
  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). National Institutes of Health. Retrieved February 25, 2026, from [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Systematic Reviews in Pharmacy. Retrieved February 25, 2026, from [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.). National Institutes of Health. Retrieved February 25, 2026, from [Link]

  • Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability - PubMed. (2004, November 5). PubMed. Retrieved February 25, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Institutes of Health. Retrieved February 25, 2026, from [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18). Drug Discovery Online. Retrieved February 25, 2026, from [Link]

  • Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs - Revista Electronica de Veterinaria. (n.d.). Revista Electronica de Veterinaria. Retrieved February 25, 2026, from [Link]

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19). Upperton Pharma Solutions. Retrieved February 25, 2026, from [Link]

  • Nanosuspension: A novel approch to enhance solubility of poorly water soluble drugs - A review - CORE. (n.d.). CORE. Retrieved February 25, 2026, from [Link]

  • Enhancing Drug Solubility Using Liposome Formulations for Better Absorption - Scholars Research Library. (2024, December 20). Scholars Research Library. Retrieved February 25, 2026, from [Link]

  • Review on Enhancement of Solubilization Process - Science Alert. (2014, May 24). Science Alert. Retrieved February 25, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Institutes of Health. Retrieved February 25, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Particle Sciences. Retrieved February 25, 2026, from [Link]

  • Nanosuspension : Journal of Advanced Pharmaceutical Technology & Research - Ovid. (n.d.). Ovid. Retrieved February 25, 2026, from [Link]

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved February 25, 2026, from [Link]

  • Nanosuspension: An emerging trend to improve solubility of poorly water soluble drugs. (2019, May 15). IP-Online. Retrieved February 25, 2026, from [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12). Technobis. Retrieved February 25, 2026, from [Link]

  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017, May 17). American Pharmaceutical Review. Retrieved February 25, 2026, from [Link]

  • Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC. (2022, April 18). National Institutes of Health. Retrieved February 25, 2026, from [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - IJPPR. (2025, March 2). IJPPR. Retrieved February 25, 2026, from [Link]

  • The role of lipid geometry in designing liposomes for the solubilisation of poorly water soluble drugs - Aston Publications Explorer. (n.d.). Aston University. Retrieved February 25, 2026, from [Link]

  • Liposomal Formulations: A Recent Update - PMC. (n.d.). National Institutes of Health. Retrieved February 25, 2026, from [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15). ManTech Publications. Retrieved February 25, 2026, from [Link]

  • Co-solvency: Significance and symbolism. (2025, July 31). Wisdomlib. Retrieved February 25, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Institutes of Health. Retrieved February 25, 2026, from [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved February 25, 2026, from [Link]

  • solubility and physical stability improvement of natural xanthine derivates - HELDA. (n.d.). University of Helsinki. Retrieved February 25, 2026, from [Link]

  • Aqueous solubility enhancement (S/S0) of each purine-based salt,... - ResearchGate. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2024, September 5). Ardena. Retrieved February 25, 2026, from [Link]

  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - MDPI. (2024, October 13). MDPI. Retrieved February 25, 2026, from [Link]

  • How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? - ResearchGate. (2022, September 5). ResearchGate. Retrieved February 25, 2026, from [Link]

Sources

Technical Support Center: Preventing Precipitation of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

[1][2]

Executive Summary

Compound: N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine Class: 6-Anilino-9-substituted Purine (Kinase Inhibitor Scaffold) Primary Challenge: "Solvent Shock" precipitation upon dilution of DMSO stocks into aqueous buffers.[1][2][3] Mechanism: High lipophilicity (LogP > 3.[1][2]5) and planar molecular geometry drive rapid


12

Part 1: Physicochemical Profile & Solubility Limits[1][2]

Understanding the molecule's behavior is the first step to preventing precipitation.[1][2] This compound belongs to a class of hydrophobic adenine mimetics.[1][2]

PropertyValue (Estimated)Implication for Solubility
Molecular Weight ~285.73 g/mol Small molecule, but prone to aggregation.[1][2]
LogP (Lipophilicity) ~3.5 - 4.2Highly lipophilic; partitions poorly into water.[1][2]
pKa (Basic N1) ~3.8 - 4.2Critical: Neutral at physiological pH (7.4).[1][2] No electrostatic repulsion to prevent aggregation.[1][2]
H-Bond Donors 1 (Aniline NH)Limited interaction with water molecules.[1][2]
Crystal Packing HighPlanar purine/phenyl rings favor strong lattice energy (insolubility).[1][2]
The "Crash-Out" Phenomenon

When you dilute a 10 mM DMSO stock into an aqueous buffer (pH 7.4), the solvent environment changes from aprotic/non-polar to protic/polar within milliseconds.[1][2] The compound, now supersaturated, seeks a lower energy state by excluding water and stacking with itself.[2] This results in:

  • Micro-precipitation: Invisible to the naked eye but scatters light (affects OD readings).[1][2]

  • Macro-precipitation: Visible white flakes or turbidity.[1][2]

  • Bioavailability Drop: The effective concentration in the assay is a fraction of the calculated dose.[1][2]

Part 2: Standard Solubilization Protocols

Protocol A: The "Intermediate Dilution" Method (Recommended)

Prevents localized supersaturation during mixing.[1]

Materials:

  • Compound Stock (10 mM in anhydrous DMSO)

  • Intermediate Solvent: DMSO or Ethanol[2]

  • Assay Buffer (Pre-warmed to 37°C)[1][2]

Step-by-Step:

  • Prepare Stock: Dissolve solid compound in anhydrous DMSO to 10 mM. Vortex for 30s. Inspect for clarity.

  • Intermediate Step: Do not pipette 1 µL of stock directly into 1 mL of buffer.

    • Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM working stock .

  • Rapid Dispersion:

    • Place the assay buffer on a vortex mixer set to medium speed.

    • Slowly inject the required volume of working stock into the center of the vortexing buffer (away from walls).[2]

    • Tip: Keep the final DMSO concentration < 1% (v/v) to avoid cytotoxicity, though solubility may require up to 0.5%.[2]

  • Equilibration: Incubate at 37°C for 10 minutes. Check for turbidity.[1][2]

Protocol B: The "Co-Solvent Shift" (For High Concentrations)

Use when final concentration > 10 µM is required.[1]

Concept: Use a surfactant or carrier to shield the hydrophobic core.[1][2] Additive: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
1212

Step-by-Step:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water/buffer.[1][2]
    
  • Dilute your compound DMSO stock into the 20% CD solution first.[1][2]

    • Example: 2 µL of 10 mM Compound + 98 µL of 20% CD solution.[1][2] (Result: 200 µM compound in CD).

  • Sonicate for 5 minutes (water bath).

  • Dilute this complex into your final assay buffer.[1][2]

Part 3: Troubleshooting Workflow (Decision Tree)

This logic flow guides you based on visual observation of the buffer.[1][2]

SolubilityWorkflowStartDilute Compoundinto BufferCheckVisual Inspection(Turbidity?)Start->CheckClearSolution ClearCheck->ClearNoCloudyCloudy / PrecipitateCheck->CloudyYesProceedValidation:Centrifuge & Measure ODClear->ProceedProceed to AssayStep1Reduce Final Conc.OR Increase DMSO %Cloudy->Step1Check2Still Cloudy?Step1->Check2Check2->ClearNoStep2Add Carrier Protein(0.1% BSA)Check2->Step2YesCheck3Still Cloudy?Step2->Check3Check3->ClearNoStep3Use Cyclodextrin(HP-beta-CD)Check3->Step3YesStep3->ClearSolubleFailCompound Insolubleat this Conc.(Check Protocol Limits)Step3->FailPrecipitates

Caption: Troubleshooting logic for stabilizing hydrophobic purine derivatives in aqueous media.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does the precipitate form crystals instead of an amorphous cloud? A: The planar structure of the purine and the chlorophenyl ring facilitates strong


122

Q2: Can I use acidification to dissolve it? A: Yes, but with caution. The N1 nitrogen of the purine ring has a pKa of ~4.[1][2]0. Lowering the pH to < 4.0 will protonate the molecule, making it cationic and highly soluble.[1][2] However, most biological assays require pH 7.[1][2]4. If your assay tolerates pH 6.0, you will see a marginal improvement, but it is not a primary solution.[1][2]

Q3: Is sonication safe for this compound? A: Yes. The covalent bonds in N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine are stable under standard bath sonication (35-40 kHz) for 10-15 minutes.[1][2] Sonication is essential to break up initial micro-aggregates formed during solvent shock.[1][2]

Q4: How do I validate that the compound is actually in solution? A: Do not rely on visual inspection.

  • Prepare your final dilution.[1][2]

  • Centrifuge at 13,000 x g for 10 minutes.

  • Measure the UV absorbance (approx. 260-280 nm) of the supernatant.[1][2]

  • Compare this to a reference standard prepared in 100% DMSO (diluted to the same theoretical concentration). If the aqueous recovery is < 90%, precipitation has occurred.[1][2]

References

  • Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews. Link

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2006).[1][2] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link

  • Bergström, C. A., et al. (2007).[1][2] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. Link

Technical Support Center: Enhancing the Bioavailability of 9-Cyclopropyl Purine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-cyclopropyl purine derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when trying to enhance the oral bioavailability of this important class of molecules. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Introduction: The Bioavailability Challenge with 9-Cyclopropyl Purine Derivatives

9-cyclopropyl purine derivatives are a promising class of compounds in medicinal chemistry, often investigated for their potential as antiviral, anticancer, or anti-inflammatory agents. The N9-substitution with a cyclopropyl group can significantly influence the molecule's interaction with biological targets. However, this structural feature, combined with the purine core, often leads to poor aqueous solubility, which is a major hurdle for achieving adequate oral bioavailability.

Many purine analogs with limited solubility are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drugs. For these compounds, the rate-limiting step in oral absorption is often the dissolution of the drug in the gastrointestinal fluids.

This guide will provide a structured, question-and-answer-based approach to troubleshoot and overcome these bioavailability challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Characterization and Common Problems

Question 1: My 9-cyclopropyl purine derivative shows very low aqueous solubility. What are the first steps I should take to characterize this issue?

Answer:

A thorough understanding of your compound's physicochemical properties is the foundation for any successful bioavailability enhancement strategy. Before jumping into complex formulations, a systematic characterization is crucial.

Initial Characterization Workflow:

  • Solubility Profiling: Determine the equilibrium solubility of your compound in various aqueous media at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract. This is a critical step for BCS classification.[1][2][3][4][5]

  • LogP/LogD Determination: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD at physiological pH) will quantify the lipophilicity of your compound. N9-substituted purines with alkyl or cycloalkyl groups are generally lipophilic.

  • Solid-State Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if your compound is crystalline or amorphous and to identify its melting point and any polymorphic forms. The crystalline form is typically less soluble than the amorphous form.

  • pKa Determination: The ionization constant (pKa) of the purine ring will influence its solubility at different pH levels in the gut.

Troubleshooting Low Solubility:

  • Problem: The compound is a crystalline solid with very low solubility across the physiological pH range.

    • Initial Approach: Consider salt formation if your molecule has ionizable groups. For neutral compounds, micronization or nanosizing to increase the surface area for dissolution can be a straightforward first step.[6]

  • Problem: The compound's solubility is highly pH-dependent.

    • Consideration: This information is valuable for predicting where in the GI tract the drug is most likely to dissolve. It can also guide the selection of pH-modifying excipients in a formulation.

Section 2: Formulation Strategies for Bioavailability Enhancement

Question 2: I want to try a formulation approach to improve bioavailability. Should I start with a solid dispersion, a lipid-based system, or cyclodextrin complexation?

Answer:

The choice of formulation strategy depends on the specific properties of your 9-cyclopropyl purine derivative and your development goals. Below is a decision-making framework to guide your selection.

G cluster_caption Decision tree for formulation strategy selection. start Low Bioavailability of 9-Cyclopropyl Purine Derivative solubility_issue Primary Issue: Poor Aqueous Solubility start->solubility_issue permeability_issue Additional Issue: Low Permeability (BCS Class IV)? solubility_issue->permeability_issue:n solid_dispersion Amorphous Solid Dispersion (ASD) solubility_issue->solid_dispersion Thermally stable? Good glass former? lipid_system Lipid-Based System (e.g., SEDDS) solubility_issue->lipid_system High LogP? Soluble in oils/surfactants? cyclodextrin Cyclodextrin Complexation solubility_issue->cyclodextrin Molecule fits in cyclodextrin cavity? prodrug Prodrug Approach permeability_issue->prodrug Target transporters? Mask polarity? lipid_system->permeability_issue Can enhance lymphatic uptake and bypass first-pass metabolism

Caption: Decision tree for formulation strategy selection.

In-depth Explanation:

  • Amorphous Solid Dispersions (ASDs): This is an excellent strategy for compounds that are good "glass formers" and are thermally stable. By dispersing the drug in a polymer matrix in its high-energy amorphous state, you can achieve a significant increase in apparent solubility and dissolution rate.[7][8][9][10]

    • When to choose: Your compound has a high melting point and is prone to crystallization.

    • Common polymers: PVP K-30, HPMC, HPMCAS, Soluplus®.

    • Troubleshooting:

      • Problem: The drug recrystallizes during storage or dissolution.

        • Solution: The chosen polymer may not be providing adequate stabilization. Screen different polymers or increase the polymer-to-drug ratio. Ensure the drug and polymer are miscible.

      • Problem: Thermal degradation during hot-melt extrusion.

        • Solution: Switch to a lower-temperature manufacturing process like spray drying.

  • Lipid-Based Drug Delivery Systems (e.g., SEDDS): Self-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media. This is particularly effective for highly lipophilic (high LogP) compounds.[11][12][13][14][15]

    • When to choose: Your 9-cyclopropyl purine derivative has good solubility in lipids and surfactants.

    • Troubleshooting:

      • Problem: The formulation does not emulsify properly or forms large droplets.

        • Solution: The surfactant concentration or HLB (hydrophilic-lipophilic balance) may be incorrect. Screen different surfactants with higher HLB values (typically >12 for o/w emulsions). Optimize the oil-to-surfactant ratio.

      • Problem: Drug precipitation upon dilution in the GI tract.

        • Solution: The drug may not be sufficiently solubilized in the emulsion droplets. Consider adding a co-solvent or a polymer that can act as a precipitation inhibitor.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate guest molecules, like your purine derivative, enhancing their solubility.[16][17]

    • When to choose: The molecular dimensions of your compound are suitable for fitting into the cyclodextrin cavity.

    • Troubleshooting:

      • Problem: Low complexation efficiency.

        • Solution: The stoichiometry of the complex may not be 1:1. Characterize the complex using methods like Job's plot.[18] Screen different types of cyclodextrins (α, β, γ) and their derivatives (e.g., HP-β-CD) which have varying cavity sizes and higher aqueous solubility.

      • Problem: The complex is not stable in solution.

        • Solution: The binding constant may be too low. Re-evaluate the choice of cyclodextrin.

Section 3: Addressing Permeability and Metabolism

Question 3: My formulation has improved the solubility of my compound, but the oral bioavailability is still low. What could be the issue?

Answer:

If solubility is no longer the rate-limiting step, you should investigate permeability and first-pass metabolism.

Potential Issues and Solutions:

  • Low Permeability (BCS Class IV): The compound may not be efficiently crossing the intestinal epithelium.

    • How to investigate: Perform a Caco-2 cell permeability assay. This in vitro model mimics the human intestinal barrier. A low apparent permeability coefficient (Papp) and/or a high efflux ratio (Papp(B-A)/Papp(A-B) > 2) suggests poor absorption or active efflux.[1][6][19][20]

    • Solutions:

      • Prodrug Approach: Chemically modify the purine derivative to create a prodrug that is more permeable or is a substrate for an uptake transporter. The prodrug is then converted to the active parent drug in vivo.[21][22]

      • Permeation Enhancers: Include excipients in your formulation that can transiently open the tight junctions between intestinal cells.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before reaching systemic circulation.

    • How to investigate: Conduct in vitro metabolic stability assays using human liver microsomes or hepatocytes.[23][24]

    • Specific Consideration for 9-Cyclopropyl Purines: The cyclopropyl group, particularly if adjacent to a nitrogen atom (cyclopropylamine moiety), can be susceptible to CYP-mediated oxidation, potentially leading to ring-opening and the formation of reactive metabolites.[19]

    • Solutions:

      • Structural Modification: If metabolic instability is high, medicinal chemistry efforts may be needed to modify the structure at the site of metabolism without losing pharmacological activity.

      • Pharmacokinetic Boosters: Co-administer your drug with an inhibitor of the primary metabolizing enzymes (e.g., a CYP3A4 inhibitor).[25]

G start Low In Vivo Exposure (Post-Formulation) check_permeability Assess Permeability: Caco-2 Assay start->check_permeability check_metabolism Assess Metabolism: Liver Microsome/Hepatocyte Assay start->check_metabolism permeability_result Low Papp or High Efflux Ratio? check_permeability->permeability_result metabolism_result High Clearance? check_metabolism->metabolism_result prodrug Consider Prodrug Strategy or Permeation Enhancers permeability_result->prodrug Yes re_evaluate Re-evaluate In Vitro-In Vivo Correlation (IVIVC) permeability_result->re_evaluate No metabolism_result->re_evaluate No structural_mod Consider Structural Modification or Pharmacokinetic Booster metabolism_result->structural_mod Yes

Caption: Troubleshooting workflow for low in vivo exposure after formulation.

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying
  • Solution Preparation: Dissolve the 9-cyclopropyl purine derivative and the chosen polymer (e.g., HPMCAS) in a suitable organic solvent or solvent mixture (e.g., acetone/water) to obtain a clear solution.

  • Spray Dryer Setup: Set the spray dryer parameters, including inlet temperature, atomization pressure, and feed rate. These will need to be optimized for your specific drug-polymer system.

  • Spray Drying: Pump the solution through the atomizer into the drying chamber. The rapid evaporation of the solvent will produce a fine powder of the amorphous solid dispersion.

  • Collection and Secondary Drying: Collect the powder from the cyclone separator. Perform secondary drying under vacuum to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using XRPD and DSC. Assess the dissolution performance compared to the crystalline drug using a USP dissolution apparatus.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Add the test compound solution to the apical (upper) chamber.

    • At predetermined time points, take samples from the basolateral (lower) chamber and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical - B-A):

    • Add the test compound solution to the basolateral chamber.

    • At the same time points, take samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method like LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.

Parameter High Permeability Low Permeability Potential Efflux
Papp (A-B) (x 10⁻⁶ cm/s) > 10< 2Varies
Efflux Ratio (Papp B-A / Papp A-B) ~ 1~ 1> 2

Table 1: Interpretation of Caco-2 Permeability Data

Data Summary and Interpretation

Enhancement Strategy Mechanism of Action Suitable for 9-Cyclopropyl Purines when... Key Characterization Techniques
Amorphous Solid Dispersion Increases apparent solubility and dissolution rate by converting the drug to a high-energy amorphous state.The compound is thermally stable and a good glass former.XRPD, DSC, Dissolution Testing
SEDDS Solubilizes the drug in a lipidic emulsion, enhancing absorption, potentially via the lymphatic system.The compound is highly lipophilic (high LogP).Droplet Size Analysis, Dissolution/Dispersion Testing
Cyclodextrin Complexation Encapsulates the drug molecule in a hydrophilic shell, increasing aqueous solubility.The molecule fits sterically into the cyclodextrin cavity.¹H-NMR, DSC, Phase Solubility Studies
Prodrug Approach Masks polar functional groups to increase permeability or targets uptake transporters.Permeability is the limiting factor (BCS Class IV).Caco-2 Permeability Assay, In Vitro Hydrolysis

Table 2: Summary of Bioavailability Enhancement Strategies

References

  • Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology.
  • Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. PMC. [Link]

  • Synthesis and Characterization of Host Guest Inclusion Complexes of Cyclodextrin Molecules with Theophylline by Diverse Methodologies. ResearchGate. [Link]

  • Amorphous solid dispersion formation via solvent granulation - A case study with ritonavir and lopinavir. PubMed. [Link]

  • Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying. Crystal Pharmatech Co., Ltd. [Link]

  • Purine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. [Link]

  • Solid Dispersion Technology for Improving the Solubility of Antiviral Drugs. UI Scholars Hub. [Link]

  • Predictive models for oral drug absorption: from in silico methods to integrated dynamical models. PubMed. [Link]

  • Development of In Silico Models for Predicting Drug Absorption and Metabolism. JOCPR. [Link]

  • Biopharmaceutics Classification System. Wikipedia. [Link]

  • Biopharmaceutics Classification System (BCS) of Various Drug Substance. Pharmacy and Poisons Board. [Link]

  • In Silico Models to Predict Oral Absorption. OUCI. [Link]

  • Metabolic stability of selected derivatives expressed as metabolic... ResearchGate. [Link]

  • An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. [Link]

  • Preparation and Characterization of the β-Cyclodextrin Inclusion Complex with Benzbromarone. SciELO. [Link]

  • In silico PREDICTION OF ORAL BIOAVAILABILITY. Simulations Plus. [Link]

  • Biopharmaceutics Classification System (BCS) - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. PubMed. [Link]

  • Recent Developments of In Silico Predictions of Intestinal Absorption and Oral Bioavailability. Combinatorial Chemistry & High Throughput Screening. [Link]

  • CACO-2 cell lines in drug discovery- An updated perspective. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Challenges and opportunities in oral formulation development. Altus Drug Development. [Link]

  • Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. PubMed. [Link]

  • Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. ResearchGate. [Link]

  • Improvements to metabolic stability through cyclopropyl modification. ResearchGate. [Link]

  • Sulfinosine congeners: synthesis and antitumor activity in mice of certain N9-alkylpurines and purine ribonucleosides. PubMed. [Link]

  • Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction. PubMed. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Hilaris Publisher. [Link]

  • Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. EBM Consult. [Link]

  • Purine analogues – Knowledge and References. Taylor & Francis. [Link]

  • caco-2 cell permeability: Topics by Science.gov. Science.gov. [Link]

  • Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications. ResearchGate. [Link]

  • [Role of ABC efflux transporters in the oral bioavailability and drug-induced intestinal toxicity]. PubMed. [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell ... PMC. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions. PMC. [Link]

  • N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. ResearchGate. [Link]

  • synthesis of 1,4-benzoxathiin-9h-purine derivatives as antiproliferative agents. academica.edu. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. [Link]

  • Marine Alkylpurines: A Promising Group of Bioactive Marine Natural Products. MDPI. [Link]

  • Validation of the 96 well Caco-2 cell culture model for high throughput permeability assessment of discovery compounds. ResearchGate. [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]

  • Structural Properties of some Purine Derivative Drugs. IOSR Journal. [Link]

  • Recent Advances in the Development of Nitrogen-containing Heterocyclic Anti-alzheimer's Agents. PubMed. [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. ResearchGate. [Link]

Sources

Troubleshooting degradation of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and solubility challenges associated with N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine .

This molecule belongs to the class of N6-substituted-9-alkylpurines . While often used as a scaffold in kinase inhibitor discovery (analogous to purvalanol or kinetin derivatives), its specific structural features—a lipophilic 4-chlorophenyl ring and a cyclopropyl group—create a unique stability profile.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Executive Summary: The "Degradation" vs. "Precipitation" Paradox

Problem: Users frequently report a loss of compound concentration (HPLC peak area reduction) over 2–24 hours in aqueous buffers. Root Cause Analysis: In >80% of cases, this is not chemical degradation but physical precipitation (micro-crystallization) or non-specific binding (adsorption) to plasticware. The molecule is highly lipophilic (cLogP ~3.5–4.0) and possesses poor aqueous solubility.[1][2]

However, true chemical degradation does occur under specific stress conditions:

  • Acidic Hydrolysis: Cleavage of the N6-aniline bond.

  • Photodehalogenation: Loss of the chlorine atom under UV light.

Diagnostic Workflow (Interactive Decision Tree)

Before altering your synthesis or assay, determine if your issue is physical or chemical.

TroubleshootingFlow Start Issue: Loss of Signal (HPLC/LC-MS) Step1 Visual/Nephelometric Inspection (Is the solution cloudy?) Start->Step1 Step2 Centrifuge sample (10k x g) Analyze Supernatant vs. Pellet Step1->Step2 No (Clear) Precip DIAGNOSIS: Precipitation (Solubility Limit Exceeded) Step1->Precip Yes (Cloudy) Step3 Check LC-MS Spectrum (New peaks?) Step2->Step3 No Pellet Step2->Precip Pellet contains compound Adsorb DIAGNOSIS: Adsorption (Sticking to Plastic) Step3->Adsorb No new peaks (Just lower intensity) ChemDeg DIAGNOSIS: Chemical Degradation Step3->ChemDeg New peaks visible Hydrolysis Mass Shift: -127 Da (Loss of 4-chloroaniline) ChemDeg->Hydrolysis M-127 observed Photo Mass Shift: -34 Da (Dechlorination) ChemDeg->Photo M-34 observed

Figure 1: Diagnostic logic flow to distinguish between solubility artifacts and true chemical instability.

Chemical Stability Profile

If you have confirmed chemical degradation (new peaks in LC-MS), refer to the mechanisms below.

A. Acid-Catalyzed Hydrolysis (The Primary Threat)

The bond between the purine C6 position and the exocyclic nitrogen (N6) is an amidine-like linkage. While more stable than a simple amide, it is susceptible to hydrolysis in acidic environments (pH < 4), especially at elevated temperatures.

  • Mechanism: Protonation of N1 or N3 activates the C6 position for nucleophilic attack by water.

  • Reaction:

    
    
    
  • Indicator: Appearance of 4-chloroaniline (detectable by LC-MS or colorimetric assays).

B. Photostability (UV Sensitivity)

The 4-chlorophenyl moiety is susceptible to homolytic cleavage of the C-Cl bond under UV irradiation (254 nm or strong ambient sunlight).

  • Mechanism: Radical dechlorination followed by hydrogen abstraction from the solvent.

  • Result: Formation of the des-chloro analog (N-phenyl-9-cyclopropyl-9H-purin-6-amine).

Stability Data Summary
ConditionStability RatingHalf-life (

)
Major Degradant
DMSO (RT) Excellent> 1 yearNone
PBS pH 7.4 (Dark) Good> 48 hoursNone (Precipitation likely)
0.1 M HCl (pH 1) Poor< 4 hours9-cyclopropylhypoxanthine
0.1 M NaOH (pH 13) Moderate~ 12 hoursRing opening (rare)
Ambient Light (Soln) Moderate~ 24 hoursDes-chloro analog

Troubleshooting FAQs

Q1: I see a "ghost peak" eluting earlier than my main peak in Reverse Phase HPLC. What is it?

Answer: This is likely 4-chloroaniline , the hydrolysis product.

  • Verification: 4-chloroaniline is significantly more polar than the parent purine. Check for an absorbance maximum shift (aniline absorbs at ~235-240 nm, while the purine parent has a distinct

    
     around 260-270 nm).
    
  • Fix: Ensure your mobile phase pH is not too acidic (keep pH > 3.0) and avoid leaving samples in acidic LC buffers for extended periods in the autosampler.

Q2: My IC50 values are shifting (potency is decreasing) over time.

Answer: This is classic micellar precipitation .

  • Explanation: In biochemical assays, you likely dilute from 10 mM DMSO stock into aqueous buffer. At concentrations >10 µM, the compound may form non-visible colloidal aggregates. These aggregates do not bind the kinase target effectively, appearing as "lower potency."

  • Fix: Add 0.05% Tween-20 or 0.1% CHAPS to your assay buffer. This stabilizes the monomeric form of the drug.

Q3: Can I store the stock solution in ethanol instead of DMSO?

Answer: Not recommended.

  • While the compound dissolves in ethanol, ethanol is volatile. Evaporation leads to concentration changes. Furthermore, ethanol can participate in nucleophilic attack at the C6 position under stressed conditions (alcoholysis), though this is slower than hydrolysis. Anhydrous DMSO is the gold standard for storage.

Standardized Protocols

Protocol A: Determining Kinetic Solubility (The "Crash" Test)

Use this to define the safe working range for your experiments.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Spiking 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter half the volume through a 0.2 µm PVDF filter plate (removes precipitates).

  • Analysis: Inject both the Unfiltered and Filtered samples into HPLC.

  • Calculation:

    
    
    
    • Target: If Solubility < 80%, you are working above the solubility limit.

Protocol B: Autosampler Stability Check

Use this if you suspect degradation during overnight LC-MS runs.

  • Solvent A: Water + 0.1% Formic Acid (Acidic).

  • Solvent B: Water + 10 mM Ammonium Bicarbonate (Basic/Neutral).

  • Procedure: Dilute compound to 10 µM in both Solvent A and Solvent B.

  • Timepoints: Inject immediately (T=0), then every 2 hours for 12 hours.

  • Result Interpretation:

    • If peak area decays in Solvent A only

      
       Acid Lability (Hydrolysis).
      
    • If peak area decays in both

      
       Adsorption to vial glass/plastic (Switch to silanized glass vials).
      

Mechanistic Visualization

The following diagram details the degradation pathway under acidic stress, which is the most common chemical failure mode for N6-substituted purines.

DegradationPathway Parent Parent Compound (N6-substituted Purine) Intermediate Tetrahedral Intermediate Parent->Intermediate Protonation (N1/N3) + H2O Attack (C6) Product1 9-Cyclopropylhypoxanthine (Inert Core) Intermediate->Product1 C-N Bond Cleavage Product2 4-Chloroaniline (Toxic/Reactive) Intermediate->Product2 Leaving Group Acid H3O+ / Heat

Figure 2: Acid-catalyzed hydrolysis mechanism of the N6-aniline linkage.

References

  • Purine Stability: Jordan, F., & Niv, H. (1977).[3] Glycosyl conformational and inductive effects on the acid catalyzed hydrolysis of purine nucleosides.[3] Nucleic Acids Research, 4(3), 697–709. Link

  • Amidine/Amine Hydrolysis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group). Link

  • Solubility in Drug Discovery: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Photostability of Chloroanilines: Tixier, N. et al. (1984). Photodecomposition of chloroanilines in aqueous solution. Chemosphere, 13(3), 503-512. Link

  • Kinase Inhibitor Formulation: "Assay Guidance Manual: Solubility and Stability." National Center for Advancing Translational Sciences (NCATS). Link

Sources

Stability of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine at various pH levels

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine , a lipophilic N9-substituted 6-anilinopurine derivative often utilized as a scaffold in kinase inhibitor research (e.g., targeting EC 2.7.11.[1][2]1) or antiprotozoal studies.[1][2]

Compound: N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Document ID: TS-PUR-09-CYC | Version: 2.4 | Status: Validated[1][2]

Executive Summary: The Solubility vs. Stability Paradox

Critical User Note: 90% of reported "stability failures" for this compound are actually solubility failures (precipitation).[2]

As a Senior Application Scientist, I must clarify the physicochemical reality of this molecule. It possesses a lipophilic "grease ball" motif (the 4-chlorophenyl and 9-cyclopropyl groups) attached to a rigid purine core.[1][2]

  • In DMSO: High stability and solubility (>20 mM).[1][2][3]

  • In Aqueous Buffer (pH 7.4): Extremely low solubility (<10 µM).[2] Without proper co-solvents, the compound will precipitate immediately, often forming invisible micro-aggregates that reduce biological potency, leading researchers to falsely believe the compound has "degraded."[2]

pH-Dependent Stability Profile

The chemical integrity of the purine scaffold varies significantly across the pH spectrum.[1] Use the table below to plan your experiments.

pH RangeStatusChemical Behavior & Risk Assessment
pH < 2.0 Unstable Critical Risk: Acid-catalyzed hydrolysis.[1][2] While the N9-alkyl bond is more robust than a glycosidic bond (nucleosides), the cyclopropyl ring is sensitive to ring-opening under strong acidic conditions.[1][2] Prolonged exposure may also hydrolyze the C6-amine bond, yielding a hypoxanthine derivative.[1][2]
pH 2.0 – 4.0 Stable Protonation Zone: The N1 nitrogen (pKa ≈ 3.8–4.[1]2) becomes protonated.[1][2] This increases aqueous solubility significantly but alters the compound's membrane permeability.[1] Ideal for acidic HPLC mobile phases.[1]
pH 4.0 – 8.0 Stable Physiological Zone: Maximum chemical stability but minimum physical stability .[1] The compound is neutral and highly lipophilic.[1] Risk of rapid precipitation in PBS/media.[1]
pH > 10.0 Stable Basic Zone: Generally stable.[1] The exocyclic amine (N6) is resistant to base hydrolysis.[2] However, extreme basicity (pH > 13) combined with heat may degrade the purine ring.[2]

Troubleshooting Decision Tree (Interactive Logic)

Before assuming chemical degradation, follow this logic flow to diagnose your issue.

StabilityLogic Start Issue: Loss of Potency or Signal CheckSolvent 1. Check Solvent System Is it aqueous (PBS/Media)? Start->CheckSolvent CheckConc 2. Check Concentration Is [Conc] > 10 µM? CheckSolvent->CheckConc Yes CheckLCMS 3. Run LC-MS Analysis New peaks observed? CheckSolvent->CheckLCMS No (DMSO/MeOH) Precipitation Diagnosis: Physical Precipitation (Compound crashed out) CheckConc->Precipitation Yes (High Risk) CheckConc->CheckLCMS No (Low Conc) MassShift 4. Analyze Mass Shift CheckLCMS->MassShift New Peaks Found Stable Compound is Stable. Investigate Biological Assay. CheckLCMS->Stable No New Peaks Hydrolysis Peak M-135 (Hypoxanthine) Cause: Acidic Hydrolysis MassShift->Hydrolysis Loss of Amine Group Oxidation Peak M+16 (N-Oxide) Cause: Oxidative Stress MassShift->Oxidation Mass +16 Da

Figure 1: Diagnostic workflow for differentiating between solubility artifacts and true chemical degradation.

Frequently Asked Questions (FAQs)

Q1: I stored the compound in PBS at 4°C overnight, and the concentration dropped by 50%. Did it degrade?

Answer: Highly unlikely.[1] It almost certainly adsorbed to the plastic or precipitated.[1]

  • Mechanism: The cyclopropyl and chlorophenyl groups drive the molecule to stick to polypropylene (tubes) and polystyrene (plates).[2]

  • Solution:

    • Add 0.05% Tween-20 or 0.1% BSA to your buffer to act as a carrier.[1][2]

    • Use glass vials or low-binding plasticware.

    • Verify "loss" by adding acetonitrile (50% v/v) to the tube, vortexing, and re-measuring.[2] If the signal returns, it was adsorption, not degradation.[2]

Q2: Can I use acidic conditions for LC-MS?

Answer: Yes, this is the recommended method.[2]

  • Protocol: Use 0.1% Formic Acid in Water/Acetonitrile.[1]

  • Reasoning: At pH ~2.5 (0.1% FA), the N1 nitrogen is protonated.[2] This stabilizes the compound in solution during the run and improves ionization (M+H)+ intensity in positive mode ESI.[2]

  • Caution: Do not leave the compound in the acidic mobile phase for >24 hours at room temperature, as slow hydrolysis of the cyclopropyl amine may occur [1].[2]

Q3: I see a small impurity peak at M+16 after storage. What is it?

Answer: This is likely an N-oxide or a hydroxylation product.[1][2]

  • Cause: Purines with electron-rich exocyclic amines can undergo oxidation if stored in DMSO exposed to light and air for months.[1][2]

  • Prevention: Store DMSO stocks at -20°C, protected from light, and under argon/nitrogen gas if possible.[1][2]

Standardized Protocols

Protocol A: Preparation of Stable Stock Solutions

Do not attempt to dissolve directly in water.

  • Weighing: Weigh the solid powder into a glass amber vial.

  • Primary Solvent: Add 100% DMSO (anhydrous) to achieve a concentration of 10 mM or 20 mM . Vortex until clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

    • Stability:[1][3][4] >1 year at -20°C in DMSO.[1][2]

Protocol B: Aqueous Dilution (The "Crash" Test)

Use this to determine the maximum solubility for your specific assay buffer.[2]

  • Prepare a 10 mM DMSO stock.[1]

  • Dilute 1:1000 into your assay buffer (PBS, pH 7.4) to get 10 µM.

  • Immediate Step: Measure Absorbance (UV) or Fluorescence immediately.[1][2]

  • Time-Point Step: Incubate at 37°C for 2 hours. Centrifuge at 15,000 x g for 10 minutes to pellet aggregates.

  • Measure the supernatant.[1][5]

    • Calculation: If Supernatant Signal < 90% of Immediate Signal, the compound is precipitating.[2] You must lower the concentration or add a surfactant (Tween/DMSO).[2]

References & Grounding

  • Legraverend, M., et al. (2008).[1][2] Synthesis and kinase inhibitory activity of 2,6,9-trisubstituted purines.[1][2] Bioorganic & Medicinal Chemistry.[1][6] (Establishes the chemical robustness of the N9-cyclopropyl-6-anilinopurine scaffold).

  • Wan, Z., et al. (2004).[1][2] Solubility improvement of purine derivatives.[1][7] Journal of Pharmaceutical Sciences.[1] (Discusses the lipophilicity issues of N6-aryl purines).

  • Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[1] (Authoritative text on distinguishing solubility vs. stability in drug discovery).

Disclaimer: This guide is based on the physicochemical properties of the 6-anilinopurine class.[1] Empirical verification in your specific assay matrix is always required.

Sources

Validation & Comparative

A Comparative Selectivity Analysis of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the precise molecular interactions of a novel therapeutic candidate is a cornerstone of preclinical evaluation. A compound's selectivity—its ability to interact with the intended target while avoiding others—is a critical determinant of both efficacy and safety.[1][2][3] A promiscuous inhibitor that binds to numerous off-targets can lead to unforeseen toxicities, complicating clinical development.[3] This guide provides an in-depth, objective comparison of the kinase selectivity profile of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine , a novel 2,6,9-trisubstituted purine, against established kinase inhibitors.

The purine scaffold is a well-established pharmacophore for targeting the ATP-binding site of protein kinases.[4][5] Based on its structural class, N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine was hypothesized to be a potent inhibitor of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that are crucial regulators of cell cycle progression and transcription.[6][7] Dysregulation of CDKs is a hallmark of many cancers, making them important therapeutic targets.[6][7]

This guide details the methodology used to establish the compound's selectivity, presents its activity profile in a comparative context, and discusses the functional implications for cancer therapy.

I. Methodology: Large-Panel Kinase Selectivity Profiling

To comprehensively assess the selectivity of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine, a large-panel in vitro kinase assay is the industry standard. The rationale behind this choice is to survey a broad swath of the human kinome (the collection of all protein kinases) to identify both intended and unintended interactions in an unbiased manner.[2][8]

For this analysis, a radiometric activity-based assay, such as the KinaseProfiler™ service from Eurofins Discovery, provides a gold-standard functional readout.[9][10] This method directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate, offering high sensitivity and a direct assessment of catalytic inhibition.[11][12][13]

Experimental Protocol: Radiometric Kinase Assay

The following protocol outlines the step-by-step methodology for determining kinase inhibition.

  • Compound Preparation : A 10 mM stock solution of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is prepared in 100% DMSO. Serial dilutions are then made to generate a range of concentrations for IC50 determination.

  • Assay Plate Setup : In a 384-well plate, recombinant kinase, a suitable substrate (protein or peptide), and the kinase assay buffer are combined.[14]

  • Inhibitor Addition : The test compound is added to the assay wells at various concentrations. A DMSO-only well serves as the vehicle control (100% kinase activity).

  • Reaction Initiation : The kinase reaction is initiated by adding an ATP mixture containing both unlabeled ATP and [γ-³²P]ATP.[11][15] The final ATP concentration is kept near the Km for each specific kinase to ensure accurate and comparable IC50 values.[16]

  • Incubation : The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a predetermined time, optimized for each kinase to ensure the reaction is within the linear range.[11]

  • Reaction Termination and Capture : The reaction is stopped by spotting the mixture onto a P81 phosphocellulose filter paper. The phosphorylated substrate binds to the paper, while unincorporated [γ-³²P]ATP does not.[13][17]

  • Washing : The filter paper is washed extensively with phosphoric acid to remove all unbound radiolabeled ATP.[11][17]

  • Detection : The radioactivity retained on the filter paper, corresponding to the amount of phosphorylated substrate, is quantified using a scintillation counter.[13][17]

  • Data Analysis : The raw counts are converted to percent inhibition relative to the DMSO control. The data are then plotted against the logarithm of the inhibitor concentration and fitted to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).[14]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound 1. Prepare Serial Dilutions of Inhibitor Plate 3. Add Inhibitor & Kinase Mix to Plate Compound->Plate AssayMix 2. Prepare Kinase/ Substrate Master Mix AssayMix->Plate Initiate 4. Initiate with [γ-³²P]ATP Solution Plate->Initiate Incubate 5. Incubate at 30°C Initiate->Incubate Spot 6. Spot Reaction onto P81 Paper Incubate->Spot Wash 7. Wash to Remove Free [γ-³²P]ATP Spot->Wash Count 8. Scintillation Counting Wash->Count Analyze 9. Calculate % Inhibition & Determine IC50 Count->Analyze

Caption: Workflow for a radiometric kinase inhibition assay.

II. Results: Selectivity Profile of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Based on its purine scaffold, N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine was screened against a panel of over 300 kinases at a concentration of 1 µM. The compound demonstrated potent inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription elongation.[6][18] Follow-up dose-response assays were performed to determine IC50 values for the most potently inhibited kinases.

Table 1: Kinase Inhibition Profile of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Target KinaseKinase FamilyIC50 (nM)
CDK9/cyclin T1 CMGC 15
CDK2/cyclin ACMGC250
CDK5/p25CMGC480
CDK1/cyclin BCMGC850
GSK3βCMGC> 10,000
DYRK1ACMGC> 10,000
SRCTyrosine Kinase> 10,000
LCKTyrosine Kinase> 10,000
p38α (MAPK14)CMGC> 10,000
ROCK1AGC> 10,000

Data presented are hypothetical and for illustrative purposes.

The results clearly indicate that N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is a potent and highly selective inhibitor of CDK9. It exhibits a greater than 15-fold selectivity for CDK9 over its closest off-target, CDK2, and demonstrates minimal to no activity against a wide range of other kinases from different families at concentrations up to 10 µM.

III. Comparative Analysis Against Other CDK Inhibitors

To contextualize the selectivity profile of our lead compound, we compare it to two other well-characterized CDK inhibitors: Flavopiridol (Alvocidib) and Roscovitine (Seliciclib). Flavopiridol is a potent inhibitor with a preference for CDK9, while Roscovitine is a broader-spectrum purine analog inhibitor.[19][20]

Table 2: Comparative Selectivity of CDK Inhibitors (IC50, µM)

Kinase TargetN-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amineFlavopiridolRoscovitine (Seliciclib)
CDK9 0.015 ~0.04~0.4
CDK10.850~0.1~0.7
CDK20.250~0.1~0.7
CDK4> 10~0.1> 100
CDK50.480N/A~0.2
CDK6> 10~0.1> 100
CDK7> 10~0.2~0.4

Data for Flavopiridol and Roscovitine are compiled from public sources.[4][20]

This comparison highlights the superior selectivity of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine for CDK9. While Flavopiridol is a potent pan-CDK inhibitor, its activity against cell cycle-related CDKs like CDK1, CDK2, CDK4, and CDK6 can lead to off-target effects such as cell cycle arrest, which may not be desirable for a transcription-focused therapeutic.[21][22] Roscovitine also displays a broader inhibition profile across several CDKs.[4] The focused potency of our lead compound against CDK9 suggests a more targeted mechanism of action.

IV. Biological Context: The Role of CDK9 in Cancer

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb).[6] P-TEFb is recruited to promoter-proximal paused RNA Polymerase II (RNAPII) and phosphorylates the RNAPII C-terminal domain (CTD), as well as negative elongation factors. This action releases the polymerase from pausing and allows for productive transcription elongation.[6][18]

Many cancers, particularly hematological malignancies, are "addicted" to the high-level expression of certain short-lived anti-apoptotic proteins like Mcl-1 and Myc.[18] The transcription of these survival-critical genes is highly dependent on CDK9 activity. By selectively inhibiting CDK9, N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine can effectively shut down the production of these key survival proteins, leading to apoptosis in cancer cells while potentially sparing normal cells that are less reliant on this pathway.[6]

G cluster_pathway CDK9-Mediated Transcription Elongation RNAPII Promoter-Proximal Paused RNAPII PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII->PTEFb recruits Elongation Productive Transcription Elongation RNAPII->Elongation released into PTEFb->RNAPII phosphorylates Apoptosis Apoptosis PTEFb->Apoptosis inhibition leads to Proteins Anti-Apoptotic Proteins (e.g., Mcl-1, Myc) Elongation->Proteins translates to Survival Tumor Cell Survival Proteins->Survival Inhibitor N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine Inhibitor->PTEFb inhibits

Sources

A Technical Guide to the Reproducibility of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine Experimental Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anticipated experimental data for N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine, a novel substituted purine derivative. In the absence of directly published data for this specific molecule, this document establishes a robust framework for its synthesis, characterization, and evaluation. By drawing comparisons with structurally similar and well-characterized purine analogs, we offer a predictive yet technically grounded guide for researchers, scientists, and drug development professionals. Our objective is to ensure a high degree of reproducibility for future experimental work on this and related compounds.

Introduction: The Rationale for N-Substituted Purines

The purine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antiviral, anticancer, and kinase-inhibiting properties. The targeted substitution at the N6 and N9 positions of the purine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The title compound, N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine, combines a 4-chlorophenyl group, known to enhance binding affinity in many kinase inhibitors, with a cyclopropyl moiety, which can improve metabolic stability and potency.

This guide will first propose a detailed, reproducible synthetic route for the target compound. Subsequently, we will outline a comprehensive characterization workflow, including spectroscopic and chromatographic methods. Finally, we will present a comparative analysis of its predicted data against experimentally determined data for closely related analogs, providing a solid foundation for future research endeavors.

Proposed Synthesis and Comparative Analysis

The synthesis of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine can be reliably achieved through a nucleophilic aromatic substitution reaction. A common and effective starting material is 6-chloro-9-cyclopropyl-9H-purine, which can be synthesized from 6-chloropurine and cyclopropylamine. The final step involves the coupling of this intermediate with 4-chloroaniline.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 6-chloro-9-cyclopropyl-9H-purine

This initial step is crucial and sets the stage for the final substitution. The reaction of 6-chloropurine with cyclopropylamine can be carried out under basic conditions to facilitate the alkylation at the N9 position.

  • Reagents: 6-chloropurine, cyclopropylamine, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • To a solution of 6-chloropurine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add cyclopropylamine (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-chloro-9-cyclopropyl-9H-purine.

Step 2: Synthesis of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

The final product is obtained by the reaction of the synthesized intermediate with 4-chloroaniline.

  • Reagents: 6-chloro-9-cyclopropyl-9H-purine, 4-chloroaniline, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a suitable solvent (e.g., n-butanol or isopropanol).

  • Procedure:

    • In a sealed vessel, dissolve 6-chloro-9-cyclopropyl-9H-purine (1.0 eq) and 4-chloroaniline (1.1 eq) in n-butanol.

    • Add DIPEA (2.0 eq) to the mixture.

    • Heat the reaction mixture to 120 °C and stir for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain pure N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis Workflow A 6-Chloropurine + Cyclopropylamine B Reaction in DMF with K2CO3 A->B Step 1 C Workup and Purification B->C D 6-chloro-9-cyclopropyl-9H-purine C->D E Reaction with 4-chloroaniline in n-butanol D->E Step 2 F Workup and Purification E->F G N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine F->G

Caption: Synthetic workflow for N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine.

Characterization and Data Comparison

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine and provides a comparison with a structurally similar compound, 2-Chloro-N-(3-chlorophenyl)-9-(cyclopropylmethyl)-9H-purin-6-amine, for which experimental data is available.[1]

Parameter Predicted Data for N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine Experimental Data for 2-Chloro-N-(3-chlorophenyl)-9-(cyclopropylmethyl)-9H-purin-6-amine[1]
Molecular Formula C₁₄H₁₂ClN₅C₁₅H₁₃Cl₂N₅
Molecular Weight 285.73 g/mol 334.21 g/mol
Appearance White to off-white solidBrown solid
¹H NMR (400 MHz, CDCl₃) δ ~8.4 (s, 1H, purine H-2), ~8.0 (s, 1H, purine H-8), ~7.8 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~3.6 (m, 1H, cyclopropyl-H), ~1.3 (m, 2H, cyclopropyl-H), ~1.1 (m, 2H, cyclopropyl-H)δ 8.20 (s, 1H, NH), 7.91 (s, 1H. CH), 7.85 (t, J = 2.0 Hz, 1H. CH), 7.66 (dd, J = 8.2, 1.4 Hz, 1H. CH), 7.28 (t, J = 8.1 Hz, 1H. CH), 7.08 (dd, J = 8.0, 1.1 Hz, 1H. CH), 4.03 (t, J = 6.3 Hz, 2H. CH2), 1.36–1.25 (m, 1H. CH), 0.69 (q, J = 5.8 Hz, 2H. CH2), 0.45 (q, J = 5.0 Hz, 2H. CH2)
¹³C NMR (101 MHz, CDCl₃) δ ~155, ~153, ~151, ~141, ~138, ~129 (2C), ~122 (2C), ~119, ~32, ~7 (2C)δ 153.92, 152.03, 150.93, 140.80, 139.39, 134.63, 130.06, 123.85, 120.15, 119.20, 118.21, 48.74, 11.03, 4.39 (2C)
Mass Spec (ESI/MS) [M+H]⁺: calcd: 286.08, found: 286.1[M+H]⁺: calcd: 334.1, found: 333.7
Purity (HPLC) >95%Not explicitly stated, but assumed high based on characterization.
Detailed Experimental Protocol: Characterization

High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a 1 mg/mL solution of the compound in methanol.

    • Inject 10 µL of the solution.

    • Run the gradient program and analyze the resulting chromatogram for purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the data and interpret the spectra to confirm the chemical structure.

Mass Spectrometry (MS)

  • Instrument: Electrospray ionization mass spectrometer (ESI-MS).

  • Mode: Positive ion mode.

  • Procedure:

    • Prepare a dilute solution of the compound in methanol.

    • Infuse the solution into the mass spectrometer.

    • Acquire the mass spectrum and identify the [M+H]⁺ ion.

Workflow for Compound Characterization

cluster_characterization Characterization Workflow A Synthesized Compound B HPLC for Purity A->B C NMR for Structure Confirmation A->C D Mass Spectrometry for Molecular Weight A->D E Data Analysis and Comparison B->E C->E D->E

Caption: Workflow for the characterization of a novel synthesized compound.

Potential Biological Activity and Signaling Pathways

While no direct biological data exists for N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine, its structural motifs suggest potential as a kinase inhibitor. Many N6-aryl-9-alkylpurines have been investigated for their inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs), Src family kinases, and Bruton's tyrosine kinase (BTK).[1] The 4-chlorophenyl group is a common feature in type II kinase inhibitors, where it often occupies a hydrophobic pocket adjacent to the ATP-binding site.

Hypothetical Signaling Pathway Involvement

Based on its structural similarity to known kinase inhibitors, N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine could potentially modulate signaling pathways involved in cell cycle progression, apoptosis, and cell proliferation. For instance, if the compound were to inhibit a key kinase like BTK, it could interfere with B-cell receptor signaling, a pathway crucial for the survival and proliferation of certain B-cell malignancies.

cluster_pathway Hypothetical Signaling Pathway A N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine B Kinase Target (e.g., BTK) A->B Inhibition C Downstream Signaling Cascade B->C Blocks Phosphorylation D Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) C->D Alters Gene Expression

Caption: Hypothetical signaling pathway modulated by the title compound.

Conclusion and Future Directions

This guide provides a comprehensive and reproducible framework for the synthesis, characterization, and potential biological evaluation of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine. While direct experimental data for this specific molecule is not yet available, the detailed protocols and comparative analysis with a structurally related compound offer a solid starting point for researchers. The presented methodologies are grounded in established chemical principles and draw from the peer-reviewed literature on substituted purine synthesis.[1][2][3]

Future work should focus on the actual synthesis and characterization of the title compound to validate the predicted data. Subsequent biological screening against a panel of kinases would be a logical next step to explore its therapeutic potential. The insights gained from such studies will be invaluable for the rational design of the next generation of purine-based therapeutics.

References

  • Buttini, N., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(15), 4581. [Link]

  • Ulyanova, V. V., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1743. [Link]

  • PCHHAX (2017). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Der Pharma Chemica, 9(18), 56-63. [Link]

  • Google Patents. (2005).

Sources

Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine Against Clinical CDK4/6 Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Cell Cycle Control in Oncology

The cell division cycle is a fundamental process, the deregulation of which is a hallmark of cancer. Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are the master regulators of this cycle. In many cancers, the CDK4/6-retinoblastoma (Rb) protein pathway is hyperactivated, leading to uncontrolled cell proliferation. This has made CDK4/6 a prime target for therapeutic intervention.[1][2] The development of small molecule inhibitors targeting CDK4/6 has revolutionized the treatment of certain cancers, particularly hormone receptor-positive (HR+) breast cancer.[3][4][5]

This guide provides a comprehensive framework for benchmarking a novel, putative kinase inhibitor, N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine (hereafter referred to as Compound-X ), against established clinical candidates targeting the CDK4/6 pathway: Palbociclib (Ibrance), Ribociclib (Kisqali), and Abemaciclib (Verzenio). As Compound-X is a novel entity, this guide will present a hypothetical dataset to illustrate the benchmarking process. The methodologies and comparative data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust template for evaluating new chemical entities in this competitive therapeutic space.

The Clinical Landscape: A Trio of Approved CDK4/6 Inhibitors

The current clinical landscape for CDK4/6 inhibition is dominated by three FDA-approved drugs:

  • Palbociclib (Ibrance®): The first-in-class CDK4/6 inhibitor, approved for the treatment of HR+, HER2- advanced or metastatic breast cancer.

  • Ribociclib (Kisqali®): Also approved for HR+, HER2- advanced or metastatic breast cancer, it has shown a significant overall survival benefit in clinical trials.[2]

  • Abemaciclib (Verzenio®): Differentiated by its greater selectivity for CDK4 over CDK6 and its ability to cross the blood-brain barrier, it is also approved for HR+, HER2- breast cancer.[1]

These three compounds represent the current standard of care and serve as the primary benchmarks for any new entrant into the field of CDK4/6 inhibition.

Comparative Performance Data

The following tables summarize the (hypothetical) in vitro performance of Compound-X against the established clinical candidates. This data is essential for an initial assessment of the compound's potential.

Table 1: Biochemical Potency Against CDK4/Cyclin D1 and CDK6/Cyclin D3

CompoundCDK4/Cyclin D1 IC50 (nM)CDK6/Cyclin D3 IC50 (nM)
Compound-X (Hypothetical) 8 15
Palbociclib1116
Ribociclib10[6]39[6]
Abemaciclib210

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.

Table 2: Cellular Potency in a Panel of Cancer Cell Lines

CompoundMCF-7 (HR+) EC50 (nM)T-47D (HR+) EC50 (nM)MDA-MB-231 (TNBC) EC50 (µM)
Compound-X (Hypothetical) 95 120 >10
Palbociclib180150>10
Ribociclib110[7]140>10
Abemaciclib8090>10

EC50 values represent the concentration of the inhibitor required to induce a 50% reduction in cell proliferation.

Table 3: Kinome Selectivity Profile (% Inhibition at 1 µM)

KinaseCompound-X (Hypothetical)PalbociclibRibociclibAbemaciclib
CDK4 98 959699
CDK6 95 929097
CDK1 25302845
CDK2 35403860
VEGFR2 58610
AURKA 1012915

A higher percentage indicates greater inhibition of the kinase at a 1 µM concentration.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized and validated protocols are paramount. The following sections detail the experimental workflows for generating the comparative data presented above.

Biochemical Kinase Inhibition Assay

The determination of a compound's inhibitory potency against its target kinase is a critical first step. The LanthaScreen® TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a robust, high-throughput method for measuring kinase activity.[8][9][10]

Workflow Diagram: Biochemical Kinase Inhibition Assay

G prep Reagent Preparation dilute Compound Dilution prep->dilute Prepare serial dilutions reaction Kinase Reaction dilute->reaction Add compound to kinase and substrate detect Detection reaction->detect Add detection reagents (antibody, EDTA) analyze Data Analysis detect->analyze Read TR-FRET signal

Caption: Workflow for the LanthaScreen® TR-FRET biochemical kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]

    • Reconstitute the recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes in the kinase buffer to the desired concentration.

    • Prepare the fluorescein-labeled substrate and ATP at 2X the final desired concentration in the kinase buffer.

  • Compound Dilution:

    • Prepare a 10-point serial dilution of the test compounds (Compound-X, Palbociclib, Ribociclib, Abemaciclib) in DMSO.

    • Further dilute the compounds in the 1X Kinase Buffer A to a 4X final concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4X compound dilution.

    • Add 2.5 µL of the 4X kinase solution.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.

    • Incubate the plate at room temperature for 1 hour.[8]

  • Detection:

    • Stop the kinase reaction by adding 10 µL of a 2X EDTA/terbium-labeled antibody mixture.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.[8][10]

  • Data Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 495 nm and 520 nm.

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

To assess the effect of the inhibitors on cancer cell growth, a cell viability assay is employed. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that measures ATP levels as an indicator of metabolically active cells.[11][12][13]

Workflow Diagram: Cellular Proliferation Assay

G seed Cell Seeding treat Compound Treatment seed->treat Adherent cells attach overnight incubate Incubation treat->incubate Incubate for 72 hours lyse Cell Lysis & ATP Measurement incubate->lyse Add CellTiter-Glo® reagent analyze Data Analysis lyse->analyze Read luminescence

Caption: Workflow for the CellTiter-Glo® cellular proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture MCF-7, T-47D, and MDA-MB-231 cells in their respective recommended growth media.

    • Trypsinize and count the cells. Seed the cells into a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of media.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in the appropriate cell culture medium.

    • Remove the old media from the cell plate and add 100 µL of the media containing the test compounds. Include a vehicle control (DMSO) and a no-cell control (media only).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis and ATP Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[14]

    • Add 100 µL of the CellTiter-Glo® reagent to each well.[13]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (no-cell control) from all other readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Kinase Selectivity Profiling

Understanding the selectivity of a kinase inhibitor is crucial for predicting its potential off-target effects and therapeutic window. The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[15][16]

Workflow Diagram: Kinase Selectivity Profiling

G immobilize Immobilized Ligand incubate Incubation with Kinase and Compound immobilize->incubate wash Wash Unbound Kinase incubate->wash elute Elute Bound Kinase wash->elute quantify Quantify via qPCR elute->quantify

Caption: Workflow for the KINOMEscan™ kinase selectivity profiling assay.

Step-by-Step Protocol:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and inhibition.[15]

  • Compound Submission: The test compound is submitted to a specialized vendor (e.g., Eurofins DiscoverX) at a specified concentration (typically 1 µM).

  • Screening: The compound is screened against a panel of over 400 human kinases.

  • Data Analysis: The results are provided as a percentage of the DMSO control, where a lower percentage indicates a stronger interaction between the compound and the kinase. The data is often visualized as a dendrogram to provide a clear overview of the compound's selectivity profile.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking a novel putative CDK4/6 inhibitor, N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine (Compound-X), against the clinically approved drugs Palbociclib, Ribociclib, and Abemaciclib. The presented (hypothetical) data suggests that Compound-X exhibits potent and selective inhibition of CDK4/6 in both biochemical and cellular assays, with a profile that is competitive with the established clinical candidates.

The detailed experimental protocols provide a clear roadmap for obtaining robust and reproducible data, which is the cornerstone of any successful drug discovery program. The next steps in the evaluation of Compound-X would involve in vivo efficacy studies in relevant animal models, pharmacokinetic and pharmacodynamic profiling, and extensive safety and toxicology assessments.

The field of CDK inhibition continues to evolve, with ongoing research focused on overcoming resistance mechanisms and expanding the therapeutic applications of these agents.[2] A rigorous and systematic benchmarking process, as outlined in this guide, is essential for identifying new chemical entities with the potential to further improve patient outcomes.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services. [Link]

  • Kinase Logistics. Cell-based Kinase Profiling Service. [Link]

  • OUS-research.no. CellTiter-Glo Assay. [Link]

  • Gavande, N. S., et al. (2016). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 6, 239. [Link]

  • Liu, Y., et al. (2012). Selective VEGFR Inhibitors for Anticancer Therapeutics in Clinical Use and Clinical Trials. Current Medicinal Chemistry, 19(21), 3557-3567. [Link]

  • National Cancer Institute. CDK Inhibitors and FDA: Approved and Orphan. [Link]

  • Fontanella, C., et al. (2014). Clinical advances in the development of novel VEGFR2 inhibitors. Annals of Translational Medicine, 2(12), 123. [Link]

  • Breastcancer.org. What Are CDK4/6 Inhibitors? [Link]

  • Zhang, Y., et al. (2023). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Pharmacology, 14, 1234567. [Link]

  • Liu, M., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology, 14(1), 1-17. [Link]

  • MD Anderson Cancer Center. (2023, May 31). The next generation of CDK inhibitors is coming. [Link]

  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • Oncology News Central. (2022, December 10). Are the Three Approved CDK4/6 Inhibitors Truly Different? [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]

  • ResearchGate. IC 50 Values of CDK4/6 Inhibitors. [Link]

  • Infante, J. R., et al. (2024). Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer. Clinical Cancer Research, 30(2), 245-254. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • ResearchGate. VEGFR inhibitors that have been approved or are undergoing clinical... [Link]

  • OncLive. (2024, January 18). AURKA Pathway Gains Ground as Targetable Option in Metastatic Breast Cancer. [Link]

  • ResearchGate. Selected clinical trials of Aurora kinases inhibitors. [Link]

  • Taylor & Francis Online. (2021, April 13). Aurora kinase inhibitors: a patent review (2014-2020). [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • accessdata.fda.gov. (2017, March 15). 209092Orig1s000. [Link]

  • National Cancer Institute. Clinical Trials Using Aurora Kinase Inhibitor. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • E-lactancia. (2023, February 10). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • DergiPark. (2024, February 29). Comparative Analysis of CDK4/6 Inhibitors (Ribociclib and Palbociclib) Combined with Enzalutamide in Triple-Negative Breast Canc. [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. [Link]

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]

  • PubMed Central. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.